(4-Bromothiophen-2-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZNJHHUYJRFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383705 | |
| Record name | (4-bromothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79757-77-0 | |
| Record name | 4-Bromo-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79757-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-bromothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromo-2-thienyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromothiophen-2-yl)methanol is a brominated thiophene derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique structural and electronic properties make it a valuable intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its current and potential applications, with a focus on drug development and organic electronics.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point range of 32-35°C.[1] It is characterized by a thiophene ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 2-position. This substitution pattern imparts specific reactivity to the molecule, making it a versatile precursor in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79757-77-0 | [2] |
| Molecular Formula | C₅H₅BrOS | [2] |
| Molecular Weight | 193.06 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 32-35 °C | [1] |
| Purity | ≥ 97% | [3] |
| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | [2] |
| SMILES | OCC1=CC(Br)=CS1 | [2] |
Table 2: Spectroscopic Data of this compound
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | Due to its role as a chemical intermediate, detailed spectral assignments are not consistently published in readily available literature. However, expected signals would include peaks for the thiophene ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. | General chemical shift knowledge[4][5] |
| ¹³C NMR (CDCl₃) | Expected signals would correspond to the five carbon atoms of the thiophene ring and the carbon of the hydroxymethyl group. The carbon atoms attached to bromine and the hydroxymethyl group would show characteristic shifts. | General chemical shift knowledge[4][6] |
Synthesis
A common and practical method for the synthesis of this compound is the reduction of the corresponding aldehyde, 4-bromo-2-thiophenecarboxaldehyde. This starting material is commercially available. The reduction can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.
Experimental Protocol: Reduction of 4-bromo-2-thiophenecarboxaldehyde
Materials:
-
4-bromo-2-thiophenecarboxaldehyde
-
Methanol (MeOH)[7]
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
Applications
This compound is a versatile building block due to the presence of three reactive sites: the bromine atom, the hydroxyl group, and the thiophene ring itself.
Drug Development and Medicinal Chemistry
Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[8] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders.[8] The thiophene scaffold can be found in various approved drugs and is known to interact with a range of biological targets.
Derivatives of this compound could potentially be investigated for their inhibitory activity against various enzymes or receptors. For instance, many heterocyclic compounds are evaluated for their effects on enzymes like cholinesterases or carbonic anhydrases.[9][10][11]
Caption: Role of this compound in medicinal chemistry.
Organic Electronics and Materials Science
The thiophene ring is a fundamental component in many organic electronic materials due to its electron-rich nature and ability to facilitate charge transport. This compound is utilized in the synthesis of building blocks for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][12] The bromine atom allows for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of conjugated polymers and small molecules with tailored electronic properties. The hydroxymethyl group can be used to modify solubility or to anchor the molecule to surfaces.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[3][13] It causes skin and serious eye irritation and may cause respiratory irritation.[3]
Table 3: Hazard and Precautionary Statements
| GHS Classification | Hazard Statements | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute toxicity, dermal (Category 4) | H312: Harmful in contact with skin | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Acute toxicity, inhalation (Category 4) | H332: Harmful if inhaled | P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling.[1]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both medicinal chemistry and materials science. Its straightforward synthesis from commercially available starting materials and its potential for diverse chemical transformations make it an important tool for researchers and developers in these fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into the biological activities of its derivatives may lead to the discovery of novel therapeutic agents.
References
- 1. aksci.com [aksci.com]
- 2. This compound | CAS 79757-77-0 [matrix-fine-chemicals.com]
- 3. (4-Bromo-2-thienyl)methanol, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. ekwan.github.io [ekwan.github.io]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methanol Solvent Properties [macro.lsu.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 13. This compound | 79757-77-0 [sigmaaldrich.com]
physical properties of (4-Bromothiophen-2-yl)methanol
An In-depth Technical Guide to the Physical Properties of (4-Bromothiophen-2-yl)methanol
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known (CAS No: 79757-77-0), a heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various sources to ensure a thorough summary for research and development applications.
Chemical Identity
This compound is a substituted thiophene derivative. Its structure, featuring a brominated thiophene ring with a hydroxymethyl group, makes it a valuable building block in the synthesis of more complex molecules.
-
CAS Number: 79757-77-0[1]
-
Canonical SMILES: C1=C(SC=C1Br)CO[3]
-
InChI Key: PXZNJHHUYJRFPZ-UHFFFAOYSA-N[3]
Quantitative Physical Properties
The following table summarizes the key . Data has been aggregated from multiple suppliers and databases. It is important to note that some variation exists in reported values, which can be attributed to differences in purity and measurement conditions.
| Property | Value | Source(s) |
| Molecular Weight | 193.06 g/mol | [1][3] |
| Melting Point | 30 °C to 35 °C | [3][5] |
| Boiling Point | 271.5 °C (at 760 mmHg) | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.631 | [4] |
| Physical Appearance | White to orange/green powder or lump | [3] |
| Topological Polar Surface Area | 48.5 Ų | [4] |
| XLogP3 | 1.4 | [3][4] |
Storage and Handling
Proper storage is crucial to maintain the integrity of the compound.
-
Storage Conditions: Store in a dark place under an inert atmosphere at room temperature.
-
Sensitivity: The compound is noted to be air sensitive.[3]
Experimental Protocols
While specific experimental details for the determination of this compound's properties are not extensively published, the following are standard laboratory protocols for measuring the key physical properties listed above.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For a pure compound, this range should be narrow.
-
Boiling Point Determination
The boiling point is determined at a specific atmospheric pressure.
-
Apparatus: A distillation setup including a boiling flask, condenser, thermometer, and heating mantle.
-
Procedure:
-
A small volume of the liquid compound is placed in the boiling flask with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
The liquid is heated gently until it boils, and the vapor-liquid equilibrium is established.
-
The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point. The atmospheric pressure is also recorded.
-
Density Measurement
-
Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the substance (if liquid) and weighed again.
-
The volume of the pycnometer is known, allowing the density to be calculated using the formula: Density = Mass / Volume.
-
Refractive Index Measurement
-
Apparatus: A calibrated Abbe refractometer.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature is controlled and recorded, as the refractive index is temperature-dependent.
-
Logical Workflow for Physical Characterization
The following diagram illustrates a standard workflow for the physical and chemical characterization of a novel synthetic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and physical characterization of a chemical compound.
References
(4-Bromothiophen-2-yl)methanol chemical structure and IUPAC name
An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol for Researchers and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a bromo and a hydroxymethyl group, offers versatile reaction sites for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and application in cross-coupling reactions.
Chemical Structure and IUPAC Nomenclature
This compound possesses a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. A bromine atom is attached at the 4-position of the ring, and a hydroxymethyl group (-CH₂OH) is at the 2-position.
-
Preferred IUPAC Name: this compound[1]
-
Synonyms: 4-Bromo-2-(hydroxymethyl)thiophene, 4-Bromo-2-thiophenemethanol[3][4]
The chemical structure is represented by the SMILES string OCC1=CC(Br)=CS1[1].
Physicochemical Properties
The key quantitative data and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 79757-77-0 | [1][2][3] |
| Molecular Formula | C₅H₅BrOS | [1][2][3] |
| Molecular Weight | 193.06 g/mol | [1][2][3] |
| Appearance | White to Orange to Green powder to lump | [3] |
| Melting Point | 30 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | [1][2][3] |
| Canonical SMILES | C1=C(SC=C1Br)CO | [3] |
| XLogP3 | 1.4 | [3] |
| Complexity | 78.8 | [3] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[2][5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the reduction of 4-bromothiophene-2-carboxaldehyde.[4]
Materials:
-
4-Bromothiophene-2-carboxaldehyde
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
1N Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulphate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-bromothiophene-2-carboxaldehyde (e.g., 18.8 mmol) in a mixture of dichloromethane and methanol (9:1 v/v, 100 mL).[4]
-
Cool the solution to 0°C in an ice bath.[4]
-
Add sodium borohydride (e.g., 9.4 mmol) portion-wise to the cooled solution.[4]
-
Allow the mixture to stir for 3 hours at room temperature.[4]
-
Neutralize the reaction mixture by the slow addition of 1N HCl.[4]
-
Extract the product with dichloromethane.[4]
-
Combine the organic phases and wash with a saturated solution of sodium chloride.[4]
-
Dry the organic layer over magnesium sulfate or sodium sulphate, filter, and concentrate under reduced pressure.[4]
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 7:3) as the eluent to yield the final product.[4]
Caption: Workflow for the synthesis of this compound.
Application in Suzuki Cross-Coupling Reactions
This compound is a precursor that can be further functionalized. While the alcohol itself can be protected and used, the bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. A related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, has been used in Suzuki coupling reactions with various boronic acids.[6] This illustrates the utility of the bromo-thiophene moiety in synthetic chemistry.
General Protocol Outline:
-
Reactants: A bromo-thiophene derivative (like this compound, potentially after modification/protection of the alcohol), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).
-
Solvent: An appropriate solvent system, such as dioxane or toluene.
-
Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., Argon or Nitrogen) for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the product is extracted and purified, usually by column chromatography.
Caption: Logical relationship in a Suzuki cross-coupling reaction.
Safety Information
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).[2]
Conclusion
This compound is a key intermediate in organic synthesis. Its defined structure and reactive sites allow for its incorporation into more complex molecules, which is of significant interest to researchers in drug discovery and materials science. The provided protocols for its synthesis and subsequent application in cross-coupling reactions highlight its versatility as a chemical building block. Adherence to appropriate safety measures is essential when handling this compound.
References
- 1. This compound | CAS 79757-77-0 [matrix-fine-chemicals.com]
- 2. This compound | 79757-77-0 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. 79757-77-0|this compound|BLD Pharm [bldpharm.com]
- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (4-Bromothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary and highly efficient synthesis route for (4-Bromothiophen-2-yl)methanol, a valuable building block in medicinal chemistry and materials science. The described method focuses on the reduction of 4-bromothiophene-2-carboxaldehyde, offering high yield and straightforward execution.
Core Synthesis Route: Reduction of 4-Bromothiophene-2-carboxaldehyde
The most direct and high-yielding approach to this compound is the reduction of the corresponding aldehyde, 4-bromothiophene-2-carboxaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Quantitative Data Summary
The following table summarizes the quantitative data for the primary synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | 4-Bromothiophene-2-carboxaldehyde | [1] |
| Product | This compound | [1] |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |
| Reaction Time | 1.5 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Yield | 99% | [1] |
| Purification | Not required for subsequent steps | [1] |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Protocol 1: High-Yield Synthesis in Tetrahydrofuran
This protocol is adapted from a procedure reporting a near-quantitative yield.
Materials:
-
4-Bromothiophene-2-carboxaldehyde (25.0 g, 0.131 mol)
-
Sodium borohydride (5.20 g, 0.137 mol)
-
Anhydrous tetrahydrofuran (400 mL)
-
Saturated aqueous ammonium chloride solution (100 mL)
-
Ethyl acetate
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of 4-bromothiophene-2-carboxaldehyde (25.0 g, 0.131 mol) in anhydrous tetrahydrofuran (400 mL) at room temperature, add sodium borohydride (5.20 g, 0.137 mol).
-
Stir the resulting mixture at room temperature for 1.5 hours.
-
Carefully quench the reaction by adding a saturated ammonium chloride solution (100 mL) at room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the organic extract with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the product.
This procedure resulted in a 99% yield (25.02 g) of this compound, which was used in subsequent steps without further purification[1].
Protocol 2: Synthesis in a Toluene/Ethanol Solvent System with Chromatographic Purification
This protocol provides an alternative solvent system and includes a purification step.
Materials:
-
4-Bromothiophene-2-carboxaldehyde (2.5 g, 13 mmol)
-
Sodium borohydride (594 mg, 15.7 mmol)
-
Toluene (8 mL)
-
Ethanol (8 mL)
-
Water (20 mL)
-
Ethyl acetate (20 mL, plus additional for extraction)
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
-
Silica gel for chromatography
-
Petroleum ether/ethyl acetate (7:3) as eluent
Procedure:
-
Prepare a solution of 4-bromothiophene-2-carboxaldehyde (2.5 g, 13 mmol) in a mixture of toluene (8 mL) and ethanol (8 mL).
-
Cool the solution to 0°C and add sodium borohydride (594 mg, 15.7 mmol).
-
Stir the reaction mixture for 2 hours at room temperature.
-
Partition the mixture between water (20 mL) and ethyl acetate (20 mL).
-
Separate the aqueous phase and extract it with ethyl acetate (2 x 30 mL).
-
Combine the organic phases and wash with a saturated solution of sodium chloride (2 x 20 mL).
-
Dry the combined organic phases over sodium sulfate, filter, and concentrate to dryness.
-
Purify the residue by chromatography on silica gel using petroleum ether/ethyl acetate (7:3) as the eluent to obtain the title product as a white solid[1].
Synthesis Workflow
The following diagram illustrates the logical flow of the primary synthesis route.
Caption: Workflow for the high-yield synthesis of this compound.
References
An In-depth Technical Guide to (4-Bromothiophen-2-yl)methanol
This guide provides comprehensive information on the chemical properties, synthesis, and potential applications of (4-Bromothiophen-2-yl)methanol, a key intermediate in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Properties
This compound is a substituted thiophene derivative with the chemical formula C5H5BrOS. Its molecular structure, featuring a bromine atom and a hydroxymethyl group on the thiophene ring, makes it a versatile building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C5H5BrOS | |
| Molecular Weight | 193.06 g/mol | |
| CAS Number | 79757-77-0 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reduction of 4-bromo-2-thiophenecarboxaldehyde. A standard laboratory-scale procedure is outlined below.
Reduction of 4-Bromo-2-thiophenecarboxaldehyde:
-
Materials: 4-bromo-2-thiophenecarboxaldehyde, Sodium borohydride (NaBH4), Ethanol, Diethyl ether, Hydrochloric acid (1M), Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-bromo-2-thiophenecarboxaldehyde in ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution with continuous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield this compound.
-
This synthetic pathway is a common and efficient method for producing this compound in a laboratory setting. The workflow for this synthesis is illustrated in the diagram below.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and functional materials. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse functional groups. The hydroxymethyl group can be further oxidized or converted to other functionalities, enhancing its synthetic utility.
The logical relationship of its functional groups in enabling further chemical transformations is depicted in the following diagram.
Caption: A diagram showing the synthetic utility of the functional groups of this compound.
Technical Guide: Solubility of (4-Bromothiophen-2-yl)methanol in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromothiophen-2-yl)methanol (CAS No. 79757-77-0) is a heterocyclic organic compound featuring a thiophene ring substituted with a bromine atom and a hydroxymethyl group. Its structural characteristics—a polar alcohol group and a less polar brominated aromatic ring—suggest a varied solubility profile in different organic solvents. Understanding this solubility is crucial for its application in organic synthesis, formulation studies, and drug development, as solubility impacts reaction kinetics, purification, bioavailability, and overall product efficacy.[1]
This technical guide provides a framework for evaluating the solubility of this compound. While extensive literature searches did not yield specific quantitative solubility data for this compound, this document outlines the standard methodologies for determining solubility and provides a template for data presentation. The provided protocols are based on widely accepted methods for solubility determination in pharmaceutical and chemical research.[2][3]
Physical Properties of this compound:
-
Molecular Formula: C₅H₅BrOS
-
Molecular Weight: 193.06 g/mol [4]
-
Appearance: White to orange to green powder or lump[5]
-
Storage: Recommended to be stored under an inert atmosphere in a dark place at room temperature.
Solubility Data
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Solvent Polarity (Dielectric Constant)¹ | Quantitative Solubility ( g/100 mL) | Qualitative Solubility | Observations |
| Non-Polar Solvents | ||||
| Hexane | 1.89 | Data not available | ||
| Toluene | 2.38 | Data not available | ||
| Diethyl Ether | 4.34 | Data not available | ||
| Polar Aprotic Solvents | ||||
| Ethyl Acetate | 6.02 | Data not available | ||
| Acetone | 20.7 | Data not available | ||
| Acetonitrile (ACN) | 37.5 | Data not available | ||
| Dimethylformamide (DMF) | 36.7 | Data not available | ||
| Dimethyl Sulfoxide (DMSO) | 47.0 | Data not available | ||
| Polar Protic Solvents | ||||
| 1-Butanol | 17.8 | Data not available | ||
| Isopropanol (IPA) | 19.9 | Data not available | ||
| Ethanol | 24.6 | Data not available | ||
| Methanol | 32.7 | Data not available | ||
| Water | 80.1 | Data not available |
¹Dielectric constant values are approximate and sourced from standard chemical reference tables.
Experimental Workflow and Protocols
The determination of solubility is a fundamental step in chemical characterization. The following sections detail a generalized workflow and a standard protocol for accurately measuring the solubility of a solid compound like this compound.
General Experimental Workflow
The process of determining solubility typically follows a structured path from initial screening to precise quantitative measurement. The diagram below illustrates a logical workflow for characterizing the solubility of a target compound.
Caption: Workflow for Solubility Determination.
Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a traditional and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 20 mL)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other analytical instrument)
Protocol:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is clearly more than can be dissolved should be used to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid residue to determine the mass of the dissolved compound.
-
Chromatographic Method (HPLC): Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration against a prepared standard curve of this compound.
-
-
Calculation: Calculate the solubility using the determined concentration and the volume of the solvent. Express the final value in units such as g/100 mL or mg/mL.
Alternative Solubility Screening Methods
For rapid assessment, especially in a drug discovery context, high-throughput methods are often employed.
-
Miniaturized Shake-Flask Method: This approach scales down the traditional method, using smaller vials or 96-well plates and smaller solvent volumes, allowing for parallel processing of multiple samples.[2]
-
Nephelometry: This technique measures the light scattered by undissolved particles in a solution. It is a fast and sensitive method for determining kinetic solubility and can be adapted to a high-throughput microplate format.[1][9] A compound is typically dissolved in DMSO and then introduced into an aqueous buffer; the point at which it precipitates is detected by light scattering.[10]
Conclusion
While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for its determination. The structural features of the molecule suggest that it will exhibit good solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols, and polar aprotic solvents like DMSO and DMF. Its solubility is expected to be lower in non-polar hydrocarbon solvents. The provided experimental protocols, especially the benchmark shake-flask method, offer a reliable means for researchers to generate the precise quantitative data required for their work.
References
- 1. rheolution.com [rheolution.com]
- 2. tandfonline.com [tandfonline.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. This compound | CAS 79757-77-0 [matrix-fine-chemicals.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. aksci.com [aksci.com]
- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Spectroscopic Analysis of (4-Bromothiophen-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for (4-Bromothiophen-2-yl)methanol. Due to the absence of publicly available experimental spectra, this document utilizes high-quality predicted NMR data to facilitate the structural characterization and analysis of this compound, which is a valuable building block in medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.15 | Singlet | 1H | H5 |
| 7.08 | Singlet | 1H | H3 |
| 4.75 | Singlet | 2H | -CH₂OH |
| ~2.5 (variable) | Broad Singlet | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.8 | C2 |
| 129.5 | C3 |
| 123.7 | C5 |
| 110.2 | C4 |
| 60.5 | -CH₂OH |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent may depend on the sample's solubility and the desired resolution of the hydroxyl proton signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify the peak multiplicities (singlet, doublet, triplet, etc.) and determine coupling constants (J-values) where applicable.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.
In-depth Technical Guide to 4-Bromo-2-thiophenemethanol: Commercial Availability, Applications, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-2-thiophenemethanol, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its commercial availability, key physicochemical properties, and established synthetic utility. A particular focus is placed on its role as a precursor in the synthesis of kinase inhibitors, specifically targeting the PI3K/Akt signaling pathway, which is implicated in cancer progression. Detailed experimental protocols for its synthesis and subsequent elaboration are provided, alongside a workflow for its application in drug discovery.
Commercial Availability and Physicochemical Properties
4-Bromo-2-thiophenemethanol is readily available from a range of chemical suppliers. It is typically offered in research quantities with purities of 98% or higher, as determined by Gas Chromatography (GC).
Table 1: Commercial Suppliers of 4-Bromo-2-thiophenemethanol
| Supplier | Purity | Available Quantities |
| Chem-Impex | ≥ 98% (GC) | 1g, 5g |
| TCI America | >98.0%(GC) | Gram to bulk scale |
| Fisher Scientific | 98.0+% | Gram to bulk scale |
| Alfa Chemistry | >98.0%(GC) | Gram to bulk scale |
| AOBChem USA | --- | 250mg, 500mg, 1g, 5g |
Table 2: Physicochemical Properties of 4-Bromo-2-thiophenemethanol [1]
| Property | Value |
| CAS Number | 79757-77-0 |
| Molecular Formula | C₅H₅BrOS |
| Molecular Weight | 193.06 g/mol |
| Appearance | White to orange to green powder or lump |
| Melting Point | 30 °C |
| Purity | Typically ≥98.0% (by GC) |
| Synonyms | (4-Bromothiophen-2-yl)methanol, 4-Bromo-2-(hydroxymethyl)thiophene |
Table 3: Representative Certificate of Analysis Data
| Test | Specification | Result | Method |
| Purity | ≥ 98.0% | 99.1% | HPLC |
| Identity | Conforms to structure | Conforms | ¹H NMR, LC-MS |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |
| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
Note: The data in Table 3 is representative and may vary between batches and suppliers. Always refer to the lot-specific Certificate of Analysis provided by the vendor.
Applications in Medicinal Chemistry and Materials Science
4-Bromo-2-thiophenemethanol is a valuable intermediate in the synthesis of complex organic molecules due to the presence of two reactive sites: the bromine atom, which can participate in cross-coupling reactions, and the hydroxymethyl group, which can be further functionalized.
Intermediate for Kinase Inhibitors
A significant application of 4-bromo-2-thiophenemethanol is in the development of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] Aberrant activation of this pathway is a key factor in tumorigenesis, making it a prime target for cancer therapeutics. Thiophene-based compounds have been identified as potent and selective PI3K inhibitors.
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt Signaling Pathway.
Building Block for Organic Electronics
The thiophene moiety in 4-bromo-2-thiophenemethanol makes it a useful building block for the synthesis of organic semiconductors. These materials are integral to the development of flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the electronic properties of the resulting materials.
Experimental Protocols
Synthesis of 4-Bromo-2-thiophenemethanol
This protocol describes the synthesis of 4-bromo-2-thiophenemethanol from 4-bromo-2-thiophenecarboxaldehyde via reduction.
Reaction Scheme:
Caption: Synthesis of 4-bromo-2-thiophenemethanol.
Procedure:
-
To a solution of 4-bromo-2-thiophenecarboxaldehyde (25.0 g, 0.131 mol) in anhydrous tetrahydrofuran (400 mL) at room temperature, add sodium borohydride (5.20 g, 0.137 mol) portion-wise.
-
Stir the resulting mixture at room temperature for 1.5 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Application in the Synthesis of a PI3K Inhibitor Precursor (Suzuki Coupling)
This protocol outlines a general procedure for the Suzuki coupling of a bromo-thiophene derivative, a key reaction in the synthesis of many thiophene-based PI3K inhibitors.
Workflow for Synthesis of a Thiophene-based PI3K Inhibitor:
Caption: Synthetic workflow for a PI3K inhibitor.
General Suzuki Coupling Protocol:
-
In a reaction vessel, combine the bromo-thiophene substrate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0-3.0 eq) or potassium carbonate.
-
Add a suitable solvent, such as toluene, dioxane, or a mixture of DME and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Safety Information
4-Bromo-2-thiophenemethanol should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
GHS Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
GHS Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-2-thiophenemethanol is a commercially accessible and highly valuable building block for researchers in drug discovery and materials science. Its utility as a precursor for potent PI3K inhibitors highlights its importance in the development of novel cancer therapeutics. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound.
References
An In-depth Technical Guide to the Safe Handling and Storage of (4-Bromothiophen-2-yl)methanol
This guide provides comprehensive safety protocols and detailed information for researchers, scientists, and drug development professionals working with (4-Bromothiophen-2-yl)methanol (CAS No: 79757-77-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with this compound.
Chemical and Physical Properties
This compound is a brominated thiophene derivative. Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| Molecular Formula | C5H5BrOS | |
| Molecular Weight | 193.06 g/mol | |
| Appearance | White to Orange to Green powder to lump | |
| Melting Point | 30 °C | |
| Purity | 98% (HPLC) | |
| Storage Temperature | Room temperature; long-term at 2-8°C | |
| InChI Key | PXZNJHHUYJRFPZ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=C(SC=C1Br)CO |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this chemical is "Warning".
Pictogram:
-
GHS07: Exclamation mark
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
The Fundamental Reactivity of Brominated Thiophenes: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of brominated thiophenes is paramount for the strategic design and synthesis of novel therapeutics and functional materials. Thiophene-containing molecules are prevalent in a wide array of FDA-approved drugs, highlighting the significance of this heterocyclic scaffold in medicinal chemistry.[1] This technical guide provides an in-depth analysis of the core reactivity of brominated thiophenes, focusing on key transformations including palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
The reactivity of brominated thiophenes is significantly influenced by the position of the bromine atom on the thiophene ring. Generally, 2-bromothiophene exhibits higher reactivity in palladium-catalyzed cross-coupling reactions and lithiation compared to its 3-bromoisomer.[2] This difference is primarily attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient and the C2 proton is more acidic than their C3 counterparts.[2] This heightened reactivity at the 2-position often translates to higher yields and faster reaction rates under similar conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of brominated thiophenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting a bromothiophene with an organoboron compound. The choice of catalyst, base, and solvent is critical for achieving high yields.
Table 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid [2]
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromothiophene with phenylboronic acid.
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction couples bromothiophenes with alkenes to form substituted alkenes. Similar to the Suzuki coupling, 2-bromothiophene is generally more reactive than 3-bromothiophene in the Heck reaction.
Table 2: Heck Reaction of Bromothiophenes with Styrene
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~70-80 |
| 2 | 3-Bromothiophene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | ~60-70 |
Note: The yields are approximate and can vary based on specific reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling bromothiophenes with amines. The amination of 3-bromothiophene can be more challenging compared to 2-bromothiophene, sometimes requiring more specialized ligands or harsher conditions.[2]
Table 3: Buchwald-Hartwig Amination of Bromothiophenes with Aniline [2]
| Entry | Bromothiophene Isomer | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiophene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 18 | ~80-90 |
| 2 | 3-Bromothiophene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~70-80 |
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2-bromothiophene with aniline.
Materials:
-
2-Bromothiophene (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ and BINAP in a dry Schlenk tube.
-
Add toluene and stir for 10 minutes to form the catalyst complex.
-
In a separate Schlenk tube, add 2-bromothiophene, aniline, and NaOt-Bu.
-
Add the pre-formed catalyst solution to the substrate mixture.
-
Seal the tube and heat the reaction mixture to 100°C for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of a bromothiophene with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.[3]
Metal-Halogen Exchange
Lithiation via metal-halogen exchange is a fundamental transformation for creating highly reactive thienyllithium intermediates, which can then be quenched with various electrophiles.
The proton at the C2 position of thiophene is significantly more acidic than the proton at C3, making direct lithiation at C2 highly favorable.[2] In metal-halogen exchange, the formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is thermodynamically favored and kinetically rapid at low temperatures.[2] While metal-halogen exchange at the 3-position is also feasible, it can be slower.
This protocol details the lithiation of 3-bromothiophene using n-butyllithium, followed by quenching with a generic electrophile.
Materials:
-
3-Bromothiophene (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Electrophile (1.2 mmol)
-
Anhydrous work-up solutions (e.g., saturated NH₄Cl)
Procedure:
-
To an oven-dried, three-necked flask equipped with a thermometer, septum, and nitrogen inlet, add 3-bromothiophene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over a drying agent, filter, and concentrate.
-
Purify the residue by an appropriate method (e.g., column chromatography, distillation).
Conclusion
The fundamental reactivity of brominated thiophenes offers a versatile platform for the synthesis of a diverse range of functionalized molecules. A thorough understanding of the factors governing their reactivity, particularly the positional effects of the bromine substituent, is crucial for the successful design and execution of synthetic strategies. The palladium-catalyzed cross-coupling reactions and metal-halogen exchange protocols detailed in this guide provide a solid foundation for researchers in their efforts to construct complex thiophene-based structures for applications in drug discovery and materials science.
References
The Discovery and Enduring Legacy of Thiophene-Based Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in the architecture of modern organic chemistry and medicinal drug discovery. Its journey from an obscure contaminant in coal tar to a privileged scaffold in a myriad of therapeutic agents is a testament to over a century of chemical exploration and innovation. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene-based reagents. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the core synthetic methodologies, quantitative physicochemical data, and the biological significance of this important class of compounds.
The Serendipitous Discovery of Thiophene
The story of thiophene's discovery is a classic example of serendipity in scientific investigation. In 1882, the renowned German chemist Viktor Meyer was performing a routine lecture demonstration of the "indophenin test" to show the presence of benzene.[1][2] This test involved mixing crude benzene with isatin and concentrated sulfuric acid, which was known to produce a deep blue color.[1][2] To his surprise, when he used a highly purified sample of benzene, the characteristic blue color failed to appear.[2] This keen observation led Meyer to correctly deduce that the color reaction was not due to benzene itself, but rather an unknown impurity present in the crude coal tar-derived benzene.[1][2] Through meticulous fractional distillation and chemical treatment, Meyer successfully isolated this sulfur-containing compound and named it "thiophene," from the Greek words "theion" (sulfur) and "phainein" (to shine or appear).[3]
This discovery was not merely the identification of a new compound; it opened a new chapter in heterocyclic chemistry and highlighted the concept of bioisosterism, where the replacement of a benzene ring with a thiophene ring in a biologically active molecule often retains or even enhances its pharmacological activity.[2]
Foundational Synthetic Methodologies
Following its discovery, significant efforts were directed towards the synthesis of thiophene and its derivatives. These early methods laid the groundwork for the vast array of thiophene-based reagents available today.
Paal-Knorr Thiophene Synthesis
One of the most classical and versatile methods for synthesizing substituted thiophenes is the Paal-Knorr synthesis, first reported in the late 19th century.[4][5] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4][6]
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Synthesis
-
Materials: 2,5-Hexanedione, Phosphorus Pentasulfide (P₄S₁₀), Toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2,5-hexanedione (11.4 g, 0.1 mol) and phosphorus pentasulfide (11.1 g, 0.025 mol) in 100 mL of anhydrous toluene is prepared.
-
The reaction mixture is heated to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is then carefully treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by fractional distillation to yield 2,5-dimethylthiophene.
-
-
Yield: Typically 60-70%.
Gewald Aminothiophene Synthesis
Developed by Karl Gewald in the 1960s, the Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[7][8]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
-
Materials: 2-Butanone, Ethyl Cyanoacetate, Elemental Sulfur, Morpholine, Ethanol.
-
Procedure:
-
To a stirred solution of 2-butanone (7.21 g, 0.1 mol) and ethyl cyanoacetate (11.31 g, 0.1 mol) in 50 mL of ethanol, elemental sulfur (3.21 g, 0.1 mol) is added.
-
Morpholine (8.71 g, 0.1 mol) is then added dropwise to the suspension at room temperature.
-
The reaction mixture is then heated to 50-60°C and stirred for 2-3 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled in an ice bath.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
-
Yield: Typically 75-85%.
Friedel-Crafts Acylation: Synthesis of 2-Acetylthiophene
A key electrophilic substitution reaction for functionalizing the thiophene ring is the Friedel-Crafts acylation. The acylation of thiophene predominantly occurs at the 2-position due to the higher stability of the cationic intermediate. 2-Acetylthiophene is a crucial intermediate for the synthesis of many pharmaceuticals and other fine chemicals.[9][10]
Experimental Protocol: Synthesis of 2-Acetylthiophene
-
Materials: Thiophene, Acetic Anhydride, Zeolite C25 catalyst.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, thiophene (16.8 g, 0.2 mol) and acetic anhydride (40.8 g, 0.4 mol) are mixed.
-
0.5 g of activated C25 zeolite catalyst is added to the mixture.
-
The reaction mixture is heated to 80°C and stirred for 5 hours.[10]
-
After cooling, the catalyst is filtered off and washed with a small amount of diethyl ether.
-
The filtrate is washed with a 5% sodium bicarbonate solution and then with water until neutral.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by distillation.
-
The crude product is purified by vacuum distillation, collecting the fraction boiling at 102-105°C at 15 mmHg.[11]
-
-
Yield: Up to 96.3%.[10]
Oxidation to Thiophene-2-carboxylic Acid
2-Acetylthiophene can be readily oxidized to thiophene-2-carboxylic acid, another versatile building block, via the haloform reaction using sodium hypochlorite.[12][13]
Experimental Protocol: Synthesis of Thiophene-2-carboxylic Acid
-
Materials: 2-Acetylthiophene, Sodium Hypochlorite solution (commercial bleach), Sodium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
A solution of 2-acetylthiophene (12.6 g, 0.1 mol) in 50 mL of dioxane is prepared in a flask equipped with a dropping funnel and a stirrer, and cooled in an ice bath.
-
A solution of sodium hypochlorite (approx. 150 mL of a 5.25% solution) is added dropwise with vigorous stirring, maintaining the temperature below 20°C.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
Excess hypochlorite is destroyed by the addition of a small amount of sodium bisulfite solution.
-
The reaction mixture is then acidified with concentrated hydrochloric acid to precipitate the thiophene-2-carboxylic acid.
-
The white precipitate is collected by filtration, washed with cold water, and recrystallized from hot water.
-
-
Yield: Typically 80-90%.
Data Presentation: Physicochemical Properties
The physicochemical properties of thiophene are remarkably similar to those of benzene, a classic example of isosterism. This similarity is a key reason for the successful incorporation of the thiophene ring into drug molecules as a benzene bioisostere.
| Property | Thiophene | Benzene | Furan | Pyrrole |
| Formula | C₄H₄S | C₆H₆ | C₄H₄O | C₄H₅N |
| Molar Mass ( g/mol ) | 84.14 | 78.11 | 68.07 | 67.09 |
| Boiling Point (°C) | 84 | 80.1 | 31.4 | 130 |
| Melting Point (°C) | -38.2 | 5.5 | -85.6 | -23 |
| Density (g/mL at 20°C) | 1.051 | 0.876 | 0.936 | 0.967 |
| Dipole Moment (D) | 0.55 | 0 | 0.71 | 1.84 |
| Resonance Energy (kJ/mol) | 121-130 | 150 | 67-96 | 88-105 |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan |
Thiophene-Based Reagents in Drug Development
The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of FDA-approved drugs across various therapeutic areas.[14] Its ability to act as a bioisostere for the phenyl group, coupled with its unique electronic properties and metabolic profile, makes it an attractive moiety for drug design.[14]
Table of Selected FDA-Approved Thiophene-Containing Drugs
| Drug Name | Therapeutic Indication |
| Lornoxicam | Non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation.[1] |
| Sufentanil | Potent opioid analgesic used in anesthesia and for pain management.[15] |
| Clopidogrel | Antiplatelet agent used to prevent blood clots.[14] |
| Tiotropium Bromide | Anticholinergic bronchodilator for chronic obstructive pulmonary disease (COPD).[16] |
| Olanzapine | Atypical antipsychotic for schizophrenia and bipolar disorder.[14] |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and anxiety.[17] |
| Raltitrexed | Antimetabolite anticancer agent.[17] |
| Zileuton | 5-lipoxygenase inhibitor for the treatment of asthma.[3] |
| Cefoxitin | Cephalosporin antibiotic.[14] |
| Articaine | Local anesthetic.[17] |
Signaling Pathways and Experimental Workflows
The biological activity of thiophene-containing drugs is exerted through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Lornoxicam and the Cyclooxygenase (COX) Pathway
Lornoxicam, a potent NSAID, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][18] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Caption: Lornoxicam inhibits COX enzymes, blocking prostaglandin synthesis.
Sufentanil and the Opioid Receptor Signaling Pathway
Sufentanil is a potent µ-opioid receptor agonist.[19][20] Its binding to these G-protein coupled receptors in the central nervous system leads to a cascade of intracellular events that ultimately result in analgesia.[19][20]
References
- 1. nbinno.com [nbinno.com]
- 2. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sufentanil (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 16. cognizancejournal.com [cognizancejournal.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 19. What is Sufentanil Citrate used for? [synapse.patsnap.com]
- 20. publications.aap.org [publications.aap.org]
Methodological & Application
Application Note: Suzuki Coupling of (4-Bromothiophen-2-yl)methanol for the Synthesis of Novel Drug Scaffolds
Introduction
Substituted thiophenes are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1][2][3][4] This application note details a protocol for the palladium-catalyzed Suzuki coupling of (4-Bromothiophen-2-yl)methanol with various arylboronic acids. This reaction provides a straightforward and efficient route to 4-aryl-2-(hydroxymethyl)thiophenes, which are valuable building blocks for the synthesis of novel compounds in drug discovery programs. The mild reaction conditions and tolerance of the hydroxymethyl functional group make this protocol highly applicable for the generation of diverse chemical libraries.
Key Applications in Drug Development
The thienyl-aryl motif is a common feature in a variety of therapeutic agents. The products derived from this protocol can serve as key intermediates for:
-
Kinase Inhibitors: Many kinase inhibitors incorporate heteroaromatic rings to interact with the hinge region of the ATP binding site.
-
GPCR Ligands: Substituted thiophenes can act as bioisosteres for phenyl rings, modulating potency and pharmacokinetic properties.
-
Antiviral and Antibacterial Agents: The thiophene nucleus is present in numerous compounds with demonstrated antimicrobial activity.
The ability to introduce a wide range of aryl and heteroaryl substituents via this Suzuki coupling protocol allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.
Illustrative Reaction Data
The following table summarizes representative data for the Suzuki coupling of this compound with phenylboronic acid. This data is illustrative of a typical experimental outcome.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Phenylboronic Acid | 1.2 mmol |
| Pd(PPh₃)₄ | 0.05 mmol |
| K₂CO₃ | 2.0 mmol |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Reaction Temperature | 90 °C |
| Reaction Time | 12 h |
| Product Yield | 85% |
| Product Purity (by HPLC) | >98% |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols for the Formation and Use of a Grignard Reagent from (4-Bromothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of Grignard reagents from halo-alcohols presents a significant challenge due to the incompatibility of the highly basic Grignard reagent with the acidic hydroxyl proton. This incompatibility necessitates a protection strategy for the alcohol functionality prior to the Grignard reagent formation. This document provides detailed application notes and experimental protocols for a robust multi-step synthesis involving the protection of the hydroxyl group of (4-Bromothiophen-2-yl)methanol, subsequent Grignard reagent formation, and its application in a Kumada cross-coupling reaction to form a C-C bond, followed by deprotection to yield the final product.
The use of a tert-butyldimethylsilyl (TBS) ether as a protecting group is highlighted, owing to its stability under the basic conditions of Grignard reagent formation and its selective removal under mild conditions. This synthetic route is particularly relevant for the synthesis of substituted thiophene derivatives, which are common scaffolds in medicinal chemistry and materials science.
Overall Synthetic Strategy
The overall workflow involves a four-step process:
-
Protection: The hydroxyl group of this compound is protected as a tert-butyldimethylsilyl (TBS) ether.
-
Grignard Formation: The Grignard reagent is prepared from the TBS-protected this compound.
-
Cross-Coupling: The generated Grignard reagent is utilized in a Nickel-catalyzed Kumada cross-coupling reaction with an aryl halide.
-
Deprotection: The TBS protecting group is removed to afford the final (4-arylthiophen-2-yl)methanol product.
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protection (TBS Ether Formation) | This compound, TBS-Cl, Imidazole | DMF | Room Temp. | 12 | ~95 |
| 2 | Grignard Reagent Formation | 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene, Mg turnings | Anhydrous THF | Reflux | 2 | ~90 (in solution) |
| 3 | Kumada Cross-Coupling | Grignard reagent, Aryl Bromide, Ni(dppp)Cl₂ | Anhydrous THF | Room Temp. | 12 | ~85 |
| 4 | Deprotection (TBS Ether Cleavage) | TBS-protected coupled product, TBAF | THF | Room Temp. | 2 | ~98 |
Experimental Protocols
Protocol 1: Protection of this compound as a TBS Ether
This protocol details the protection of the primary alcohol functionality as a tert-butyldimethylsilyl ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and TBS-Cl (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with brine to remove DMF and imidazole.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene.
Protocol 2: Formation of the Grignard Reagent
This protocol describes the formation of the Grignard reagent from the TBS-protected bromothiophene derivative. Strict anhydrous conditions are critical for the success of this reaction.
Materials:
-
2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (optional, for activation)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings (1.2 eq) in the three-necked flask. If the magnesium is not fresh, a small crystal of iodine can be added and the flask gently warmed to activate the surface.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Dissolve 2-((tert-butyldimethylsilyloxy)methyl)-4-bromothiophene (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion of the bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is typically indicated by gentle bubbling and a slight warming of the flask.
-
Once the reaction has initiated, add the remaining bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
The resulting greyish solution of (4-(((tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)magnesium bromide is used directly in the next step.
Protocol 3: Nickel-Catalyzed Kumada Cross-Coupling
This protocol details the cross-coupling of the freshly prepared Grignard reagent with an aryl bromide.
Materials:
-
Solution of (4-(((tert-butyldimethylsilyloxy)methyl)thiophen-2-yl)magnesium bromide in THF (from Protocol 2)
-
Aryl bromide (e.g., Bromobenzene) (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aryl bromide (1.0 eq) and Ni(dppp)Cl₂ (0.01-0.05 eq) in anhydrous THF.
-
Cool the solution of the aryl bromide and catalyst in an ice bath.
-
Slowly add the freshly prepared Grignard reagent solution from Protocol 2 to the cooled solution of the aryl bromide and catalyst via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBS-protected 4-aryl-2-(hydroxymethyl)thiophene.
Protocol 4: Deprotection of the TBS Ether
This protocol describes the final step of removing the TBS protecting group to yield the desired alcohol.
Materials:
-
TBS-protected 4-aryl-2-(hydroxymethyl)thiophene
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF at room temperature.
-
Add TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to afford the final (4-arylthiophen-2-yl)methanol.
Visualizations
Caption: Synthetic workflow for the preparation of (4-arylthiophen-2-yl)methanol.
Caption: Logical relationship of the multi-step synthesis.
Application Notes and Protocols for the Lithiation of 4-Bromothiophene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromothiophene is a valuable heterocyclic intermediate in organic synthesis, providing a versatile platform for the introduction of various functional groups at the 4-position of the thiophene ring. Lithiation of 4-bromothiophene via lithium-halogen exchange generates the highly reactive 4-thienyllithium species. This organolithium intermediate readily reacts with a wide range of electrophiles, enabling the synthesis of complex molecules for applications in pharmaceuticals, materials science, and agrochemicals. These application notes provide detailed protocols for the lithiation of 4-bromothiophene and its subsequent reaction with common electrophiles, supported by quantitative data and reaction schemes.
Reaction Principle: Lithium-Halogen Exchange
The core of this synthetic strategy is the lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), reacts with 4-bromothiophene. The more electropositive lithium atom exchanges with the bromine atom, forming the thermodynamically more stable 4-thienyllithium and n-butyl bromide as a byproduct. This reaction is typically conducted at very low temperatures, such as -78 °C, to ensure high selectivity and prevent decomposition of the organolithium intermediate.[1]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 4-substituted thiophenes starting from 4-bromothiophene.
Table 1: Comparison of Common Lithiating Reagents
| Reagent | Formula | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | Commonly available, cost-effective, and effective for lithium-halogen exchange. | Can sometimes lead to side products through reaction with the n-butyl bromide byproduct. | 1.0 - 1.2 |
| sec-Butyllithium (s-BuLi) | CH₃CH₂CH(Li)CH₃ | More basic and reactive than n-BuLi, can be advantageous for less reactive substrates. | More sterically hindered, which can sometimes be a disadvantage. | 1.0 - 1.2 |
| tert-Butyllithium (t-BuLi) | (CH₃)₃CLi | Highly reactive, often provides cleaner reactions as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene.[2] | More pyrophoric and hazardous than n-BuLi, requiring more stringent handling procedures. | 2.0 (The second equivalent promotes elimination of t-BuBr) |
Table 2: Synthesis of 4-Substituted Thiophenes via Lithiation of 4-Bromothiophene
| Electrophile | Product | Lithiation Conditions | Electrophile Quench Conditions | Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | Thiophene-4-carboxaldehyde | n-BuLi (1.1 eq), THF, -78 °C, 1 h | DMF (1.2 eq), -78 °C to rt | 61 | [3] |
| Carbon Dioxide (CO₂) | Thiophene-4-carboxylic acid | n-BuLi, Ether, -70 °C | Dry CO₂ (gas), then H₃O⁺ | Not specified | [4] |
| Isopropyl pinacol borate | Thiophene-4-boronic acid pinacol ester | n-BuLi (1.05 eq), THF, -78 °C, 30 min | B₂(pin)₂ (1.1 eq), -78 °C to rt, 12 h | 12 | [5] |
| Dipropyl disulfide | 4-(Propylthio)thiophene | n-BuLi (1.0 eq), Ether, -70 °C, 30 min | (CH₃CH₂CH₂)₂S₂ (1.0 eq), -80 °C to 20 °C, 2 h | ~90 | [6] |
Note: Yields are dependent on specific reaction conditions and scale. The provided data serves as a representative guide.
Experimental Protocols
General Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water and air. All manipulations must be performed under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven- or flame-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: General Procedure for the Lithiation of 4-Bromothiophene
This protocol describes the formation of the 4-thienyllithium intermediate.
Materials:
-
4-Bromothiophene
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)
-
Dry ice/acetone bath
-
Inert gas supply (argon or nitrogen)
-
Oven-dried glassware
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Purge the flask with inert gas for at least 15 minutes.
-
Under a positive flow of inert gas, add 4-bromothiophene (1.0 eq) to the flask via syringe.
-
Add anhydrous THF or Et₂O to achieve a concentration of approximately 0.2-0.5 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to allow the temperature to equilibrate.
-
Slowly add n-butyllithium (1.0-1.2 eq) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution and ensure the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution of 4-thienyllithium is now ready for reaction with an electrophile.
Protocol 2: Synthesis of Thiophene-4-carboxaldehyde
Materials:
-
Solution of 4-thienyllithium (prepared as in Protocol 1)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To the freshly prepared solution of 4-thienyllithium at -78 °C, add anhydrous DMF (1.2 eq) dropwise via syringe.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate thiophene-4-carboxaldehyde. A reported yield for a similar transformation is 61%.[3]
Protocol 3: Synthesis of Thiophene-4-carboxylic acid
Materials:
-
Solution of 4-thienyllithium (prepared as in Protocol 1)
-
Dry carbon dioxide (CO₂) gas or crushed dry ice
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
Procedure:
-
Bubble dry CO₂ gas through the solution of 4-thienyllithium at -78 °C for 1 hour, or alternatively, carefully pour the lithiated solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Acidify the aqueous layer with HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield thiophene-4-carboxylic acid.
Protocol 4: Synthesis of Thiophene-4-boronic acid pinacol ester
Materials:
-
Solution of 4-thienyllithium (prepared as in Protocol 1)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate) or bis(pinacolato)diboron (B₂pin₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
To the solution of 4-thienyllithium at -78 °C, add isopropyl pinacol borate (1.1 eq) or a solution of B₂pin₂ (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12 hours).
-
Cool the reaction to 0 °C and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the thiophene-4-boronic acid pinacol ester. A reported yield for a similar synthesis is 12%.[5]
Mandatory Visualizations
References
The Versatile Scaffold: (4-Bromothiophen-2-yl)methanol in Modern Medicinal Chemistry
Application Note & Protocols for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: (4-Bromothiophen-2-yl)methanol is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure incorporates several key features that make it an attractive starting point for the synthesis of novel therapeutic agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in various biological interactions and its favorable metabolic profile. The presence of a bromine atom provides a reactive handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the primary alcohol functionality can be readily modified through oxidation, esterification, or etherification to generate a variety of derivatives. This document outlines the potential applications of this compound in medicinal chemistry, provides detailed protocols for its derivatization, and presents a hypothetical framework for the discovery of novel kinase inhibitors.
Key Synthetic Transformations and Applications
This compound is a versatile starting material that can undergo several key chemical transformations to generate a library of compounds for biological screening. The primary alcohol can be oxidized to the corresponding aldehyde, which can then be used in reductive amination or Wittig-type reactions. The alcohol can also be converted to esters and ethers to modulate the compound's physicochemical properties. The bromo-substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkyl groups.
A significant area of interest for thiophene-containing compounds is the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The thiophene scaffold can act as a hinge-binding motif in the ATP-binding site of many kinases.
Hypothetical Drug Discovery Workflow: Kinase Inhibitors
Given the prevalence of the thiophene scaffold in known kinase inhibitors, a logical application of this compound is in the generation of a focused library of potential kinase inhibitors. A proposed workflow is outlined below:
Application Notes and Protocols for (4-Bromothiophen-2-yl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(4-Bromothiophen-2-yl)methanol (CAS: 79757-77-0) is a versatile bifunctional building block in organic synthesis. Its structure, featuring a brominated thiophene ring and a primary alcohol, offers two distinct reactive sites for sequential functionalization. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be readily transformed into other functional groups such as aldehydes, ethers, esters, and halides, or used as a handle for further molecular elaboration. These characteristics make it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceutical intermediates, organic electronic materials, and other complex molecular architectures.
Key Applications
The strategic positioning of the bromo and hydroxymethyl groups allows for a variety of synthetic transformations, making this compound a key starting material for:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for Suzuki, Sonogashira, and other cross-coupling reactions to introduce aryl, alkynyl, and other moieties.
-
Functional Group Interconversion: The primary alcohol can be oxidized to the corresponding aldehyde, converted to a leaving group for nucleophilic substitution, or etherified to introduce diverse side chains.
-
Synthesis of Bioactive Molecules: Its derivatives are integral to the synthesis of enzyme inhibitors and other therapeutic agents.
-
Development of Organic Materials: The thiophene core is a common component in organic light-emitting diode (OLED) materials, and this building block provides a convenient entry for the synthesis of novel conjugated systems.
Experimental Protocols
Oxidation to 4-Bromothiophene-2-carbaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a crucial step to enable further reactions such as imine formation and to provide a key intermediate for cross-coupling reactions. Manganese dioxide (MnO₂) is a mild and selective reagent for the oxidation of benzylic and allylic-type alcohols.
Reaction Scheme: this compound → 4-Bromothiophene-2-carbaldehyde
Quantitative Data:
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Activated MnO₂ | Dichloromethane | Room Temperature | 12 | >90 (typical) | General Protocol[1][2] |
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5-10 eq).[1]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.[1]
-
Wash the filter cake thoroughly with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude 4-bromothiophene-2-carbaldehyde.
-
The crude product can be purified by silica gel column chromatography if necessary.[1]
Suzuki-Miyaura Cross-Coupling of 4-Bromothiophene-2-carbaldehyde
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The aldehyde derivative of this compound readily participates in these reactions.
Reaction Scheme: 4-Bromothiophene-2-carbaldehyde + Arylboronic Acid → 4-Arylthiophene-2-carbaldehyde
Quantitative Data:
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic pinacol ester | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | - | Good | [3] |
| 2 | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 44 | [2] |
| 3 | 4-Chlorophenyl boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 51 | [2] |
Detailed Protocol (General):
-
In a Schlenk flask, combine 4-bromothiophene-2-carbaldehyde (1.0 eq), the arylboronic acid or ester (1.1-1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/water or Toluene/water).
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sonogashira Coupling of Bromothiophene Derivatives
Reaction Scheme (General): R-Br + Terminal Alkyne → R-Alkyne (where R = 4-(formyl)thiophen-2-yl)
Quantitative Data (for analogous bromothiophenes):
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Aryl Bromide | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Room Temperature | - | up to 97 | [4] |
| 2 | Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | Room Temperature | - | >90 | [5] |
Detailed Protocol (General Copper-Free):
-
To a dry reaction vessel, add the bromothiophene derivative (1.0 eq), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), 2.0 eq).
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., DMSO).
-
Add the terminal alkyne (1.2-1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Functionalization of the Hydroxymethyl Group
Conversion of the alcohol to a chloride provides a reactive intermediate for nucleophilic substitution reactions.
Reaction Scheme: this compound → 2-(Chloromethyl)-4-bromothiophene
Quantitative Data:
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thionyl chloride | Dichloromethane | 0 to RT | 2.5 | Not specified | [1] |
Detailed Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[1]
-
Carefully quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium chloride solution, dry over sodium sulfate, and concentrate to yield the product.[1]
The hydroxyl group can be readily converted to an ether, allowing for the introduction of various side chains.
Reaction Scheme: this compound + R-X → 2-((Alkoxy)methyl)-4-bromothiophene
Quantitative Data:
| Entry | Base | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Potassium tert-butoxide | Unspecified | DMF | 40 | Not specified | Patent Data |
Detailed Protocol (General):
-
Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a strong base, such as potassium tert-butoxide (2.0 eq), and stir at a slightly elevated temperature (e.g., 40°C).
-
Add the electrophile (e.g., an alkyl halide) to the reaction mixture.
-
Stir until the reaction is complete (monitor by TLC).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography.
The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of functional groups with inversion of configuration (though not relevant for this achiral substrate) under mild conditions. It is particularly useful for installing nitrogen nucleophiles.
Reaction Scheme (General): this compound + Nucleophile → Substituted Product
General Information: The Mitsunobu reaction typically employs a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack.[6] This method is effective for forming C-O, C-N, and C-S bonds.[6] While a specific detailed protocol for this compound is not fully detailed in the available literature, its participation in such reactions is documented.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its two distinct functional groups, the bromo substituent and the hydroxymethyl group, can be selectively manipulated to generate a diverse array of complex molecules. The protocols outlined above provide a foundation for the use of this reagent in the synthesis of novel compounds for applications in drug discovery and materials science. Researchers are encouraged to optimize the provided general conditions for their specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Manganese Dioxide [commonorganicchemistry.com]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Protecting Group Strategies for the Alcohol in (4-Bromothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the primary alcohol functionality in (4-Bromothiophen-2-yl)methanol. The selection of an appropriate protecting group is critical for the successful multi-step synthesis of complex molecules where this versatile building block is employed. The presented strategies focus on ensuring stability during subsequent transformations, such as metal-halogen exchange followed by electrophilic quench or palladium-catalyzed cross-coupling reactions, and efficient deprotection to reveal the alcohol.
Overview of Protecting Group Strategies
The primary alcohol of this compound requires protection when incompatible reagents, such as organometallics or strong bases, are used in subsequent synthetic steps. The most common and effective protecting groups for primary alcohols in this context are silyl ethers and benzyl ethers. The choice between these depends on the planned synthetic route and the required orthogonality of deprotection steps.
Caption: General protecting group strategy for multi-step synthesis.
Data Presentation: Comparison of Protecting Groups
The following table summarizes the key features and representative reaction conditions for the most suitable protecting groups for this compound. Yields are indicative and may vary depending on the specific reaction conditions and scale.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability & Remarks | Representative Yield (Protection) | Representative Yield (Deprotection) |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF, rt, 2-4 h | TBAF (1M in THF), THF, rt, 1-2 h | Stable to Grignard reagents, organolithiums, and many cross-coupling conditions. Sensitive to strong acids and fluoride sources.[1] | >95% | >95% |
| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole, DMF, rt, 4-8 h | TBAF (1M in THF), THF, rt, 2-4 h | More sterically hindered and more stable to acidic conditions than TBDMS.[2] | >90% | >95% |
| Benzyl Ether | Bn | BnBr, NaH, THF, 0 °C to rt, 12-16 h | H₂, Pd/C, EtOH, rt, 2-4 h | Very stable to a wide range of acidic and basic conditions, as well as organometallics. Cleaved by hydrogenolysis.[3][4] | >90% | >90% |
Experimental Protocols
The following protocols are provided as a guide and may require optimization for specific applications.
Protocol 1: Protection of this compound as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the formation of 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-bromothiophene.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.[5]
Protocol 2: Protection of this compound as a Benzyl (Bn) Ether
This protocol describes the formation of 2-(benzyloxymethyl)-4-bromothiophene.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.[3]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.
Protocol 3: Deprotection of 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-bromothiophene
This protocol describes the removal of the TBDMS protecting group.
Materials:
-
2-(((tert-butyldimethylsilyl)oxy)methyl)-4-bromothiophene
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the TBDMS-protected alcohol (1.0 eq) in anhydrous THF, add TBAF solution (1.1 eq) dropwise at room temperature.[5]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 4: Deprotection of 2-(benzyloxymethyl)-4-bromothiophene
This protocol describes the removal of the benzyl protecting group by catalytic hydrogenolysis.
Materials:
-
2-(benzyloxymethyl)-4-bromothiophene
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the benzyl-protected alcohol (1.0 eq) in ethanol or ethyl acetate, add Pd/C (5-10 mol %).
-
Stir the suspension under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary to afford the deprotected alcohol.[4]
Workflow for Protecting Group Selection and Application
The following diagram illustrates a logical workflow for selecting and applying a protecting group for this compound based on the planned subsequent reactions.
Caption: Decision workflow for protecting group selection.
References
Scale-Up Synthesis of (4-Bromothiophen-2-yl)methanol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of (4-Bromothiophen-2-yl)methanol and its subsequent derivatization into ethers and esters. These compounds are valuable intermediates in the development of pharmaceuticals and other advanced materials. The protocols provided are designed to be adaptable for scale-up from laboratory to industrial production.
Overview of Synthetic Strategy
The large-scale synthesis of this compound is most effectively achieved through a multi-step process. The primary strategy involves the preparation of a key intermediate, either 4-bromothiophene-2-carboxaldehyde or 4-bromothiophene-2-carboxylic acid, followed by a robust reduction to the target alcohol. Subsequent derivatization can be performed to yield a variety of ether and ester analogues.
A general workflow for the synthesis is outlined below:
Caption: General synthetic workflow for this compound and its derivatives.
Synthesis of Key Intermediates
Two primary routes are presented for the synthesis of precursors to this compound.
Route A: Synthesis of 4-Bromothiophene-2-carboxaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used industrial method for the formylation of electron-rich heterocyclic compounds.[1][2] This approach introduces a formyl group onto a suitable bromothiophene precursor.
Reaction Principle: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with a halogenating agent such as phosphorus oxychloride (POCl₃). The electron-rich thiophene ring then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.[3]
References
Application Notes and Protocols for Stille Coupling with Bromothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed Stille cross-coupling reaction of bromothiophenes. This versatile carbon-carbon bond-forming reaction is a cornerstone in the synthesis of a wide range of substituted thiophenes, which are critical components in pharmaceuticals, organic electronics, and advanced materials.[1][2] The stability of organostannane reagents to air and moisture, coupled with the reaction's tolerance for a broad array of functional groups, often obviates the need for protecting group strategies, rendering it a highly efficient synthetic tool.[1][3][4]
Reaction Principle
The Stille cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps of this cycle are oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromothiophene, forming a Pd(II) complex.[1][3]
-
Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the bromide. This step is often the rate-determining step in the catalytic cycle.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired substituted thiophene product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Experimental Protocols
The following protocols provide detailed methodologies for the mono- and di-Stille coupling of bromothiophenes. These are intended as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Mono-Stille Coupling of a Bromothiophene
This protocol is designed for the selective mono-functionalization of a bromothiophene.
Materials and Equipment:
-
Bromothiophene (1.0 equivalent)
-
Organostannane (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][5]
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe. Subsequently, add the organostannane reagent (1.0-1.2 equivalents) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.[1][3]
-
Purification: The organic layer is then washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or recrystallization to yield the pure mono-substituted thiophene.[1][6]
Protocol 2: Di-Stille Coupling of a Dibromothiophene
This protocol is optimized for the synthesis of di-substituted thiophenes from a dibromothiophene starting material.
Materials and Equipment:
-
Dibromothiophene (1.0 equivalent)
-
Organostannane (2.2-2.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, if required)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the dibromothiophene (1.0 equivalent), the palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and, if used, a phosphine ligand.[1]
-
Degassing: Subject the flask and its contents to three cycles of evacuation and backfilling with an inert gas.[1][5]
-
Addition of Reagents: Add the anhydrous and degassed solvent via syringe, followed by the organostannane reagent (2.2-2.5 equivalents).[1]
-
Reaction: Heat the reaction mixture to a temperature typically between 90-120 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-substituted intermediate by TLC or GC-MS.[1]
-
Work-up: Follow the same work-up procedure as described in Protocol 1, adjusting the quantities of wash solutions as needed for the larger scale of tin byproducts.[1]
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure di-substituted thiophene.[1]
Data Presentation
The following tables summarize representative reaction conditions and yields for the Stille cross-coupling of bromothiophenes. Note that these are illustrative examples, and optimization may be required for specific substrates and desired outcomes.[1]
Table 1: Representative Conditions for Mono-Stille Coupling of Bromothiophenes [1]
| Entry | Bromothiophene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 100 | 12 | 85 |
| 2 | 3-Bromothiophene | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 90 | 16 | 78 |
| 3 | 2-Bromothiophene | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxane | 100 | 8 | 92 |
Table 2: Representative Conditions for Di-Stille Coupling of Dibromothiophenes
| Entry | Dibromothiophene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,5-Dibromothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 | 24 | 88 |
| 2 | 3,4-Dibromothiophene | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (3) | P(o-tol)₃ (12) | DMF | 100 | 20 | 82 |
| 3 | 2,3-Dibromothiophene | Trimethyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Dioxane | 95 | 18 | 75 |
Mandatory Visualization
Caption: General experimental workflow for the Stille coupling of bromothiophenes.
References
Application Notes and Protocols for (4-Bromothiophen-2-yl)methanol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromothiophen-2-yl)methanol is a versatile heterocyclic building block playing a crucial role in the advancement of organic materials science. Its thiophene core is a key component in the synthesis of conjugated polymers and small molecules used in organic electronics. The presence of a bromo-substituent provides a reactive site for cross-coupling reactions, enabling the construction of extended π-conjugated systems. The methanol group offers a handle for further functionalization or can be oxidized to an aldehyde to participate in various condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of materials for organic field-effect transistors (OFETs) and organic solar cells (OSCs).
Application 1: Synthesis of Conjugated Polymers for Organic Field-Effect Transistors (OFETs)
Thiophene-based polymers are widely recognized for their excellent charge transport properties, making them ideal semiconductor materials for the active layer in OFETs. This compound can be derivatized and subsequently polymerized to create high-performance semiconducting polymers. A common strategy involves the oxidation of the methanol to an aldehyde, followed by reactions like Suzuki or Stille coupling to build the polymer backbone.
Representative Performance of Thiophene-Based Polymers in OFETs
The following table summarizes typical performance metrics for various thiophene-based polymers in OFET devices. While not directly synthesized from this compound, these values are representative of the performance that can be expected from this class of materials.
| Polymer/Small Molecule | Device Configuration | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| Poly(3-hexylthiophene) (P3HT) | Bottom-gate, Top-contact | 0.01 - 0.1 | > 10⁵ | [1] |
| PDTTT-T-DPP_3/7 | Polymer Thin Film Transistor | 0.627 | - | [2] |
| Ethyl-substituted sexithiophene | Thermally Evaporated | 1.1 | 10⁴ | [3] |
| 2,6-DADTT | Single Crystal OFET | up to 1.26 | 10⁶ - 10⁸ | [4] |
| DHFTTF | Vacuum-Evaporated Thin Film | up to 0.12 | up to 10⁵ | [5] |
Application 2: Synthesis of Donor Polymers for Organic Solar Cells (OSCs)
In organic solar cells, thiophene-containing polymers are frequently employed as the electron donor material in the bulk heterojunction (BHJ) active layer. The electronic properties of the thiophene unit can be tuned through chemical modification to optimize the absorption spectrum and energy level alignment with the acceptor material, thereby maximizing the power conversion efficiency (PCE).
Representative Performance of Thiophene-Based Polymers in OSCs
The table below presents the performance of various solar cell devices that utilize thiophene-based polymers as the donor material. This data provides a benchmark for the potential performance of polymers derived from this compound.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Reference |
| P3HT-co-TAA | - | 0.14 - 0.38 | 0.37 - 0.46 | 0.82 - 7.71 | 45 - 49 | [6] |
| P2-3T2F | PC₆₁BM | 7.14 | 0.80 | 12.77 | 68.99 | [7] |
| PTP-TT | PTB7-Th | 7.04 | 0.86 | 14.96 | 54 | [8] |
| PM6 | PYF-EF | 17.07 | - | - | - | [9] |
| PM6:PY-IT | PYF-EF | 18.62 | - | - | - | [9] |
Experimental Protocols
The following protocols describe a two-step process to convert this compound into a key intermediate for polymerization, followed by a representative cross-coupling reaction.
Protocol 1: Oxidation of this compound to 4-Bromothiophene-2-carbaldehyde
This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Celatom® or Celite®
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Pass the mixture through a short plug of silica gel and Celatom® to filter out the chromium salts. Wash the plug with additional DCM.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product, 4-bromothiophene-2-carbaldehyde, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Suzuki Cross-Coupling Reaction of 4-Arylthiophene-2-carbaldehydes
This protocol is adapted from a published procedure for the synthesis of 4-arylthiophene-2-carbaldehydes and serves as a representative example of a Suzuki-Miyaura cross-coupling reaction.[10] This reaction can be used to introduce aryl groups, which can then be further functionalized for polymerization.
Materials:
-
4-Bromothiophene-2-carbaldehyde (1 equivalent)
-
Arylboronic acid or arylboronic pinacol ester (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene/Water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a Schlenk flask, add 4-bromothiophene-2-carbaldehyde (1 equivalent), the arylboronic acid/ester (1.2 equivalents), potassium phosphate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed toluene/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 85-90 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 4-arylthiophene-2-carbaldehyde.
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis of a 4-arylthiophene-2-carbaldehyde, a key intermediate for the synthesis of conjugated materials, starting from this compound.
Caption: Synthetic route from this compound to a key building block.
Experimental Workflow for OFET Fabrication and Characterization
This diagram outlines the general workflow for fabricating and testing an Organic Field-Effect Transistor (OFET) using a thiophene-based polymer.
Caption: General workflow for OFET fabrication and testing.
References
- 1. benchchem.com [benchchem.com]
- 2. High charge mobility polymers based on a new di(thiophen-2-yl)thieno[3,2-b]thiophene for transistors and solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. web.mit.edu [web.mit.edu]
- 4. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel thiophene[3,4-b]thiophene-based polymer acceptors for high-performance all-polymer solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Bromothiophenes
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving bromothiophenes. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guidance and frequently asked questions to navigate challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common problems in your Suzuki coupling reactions with bromothiophenes.
Issue 1: Low or No Conversion of Bromothiophene Starting Material
Q: My Suzuki coupling reaction shows low or no consumption of the bromothiophene starting material. What are the potential causes and how can I fix this?
A: Low or no conversion is a frequent issue that typically points to problems with the catalyst system or reaction conditions. Here are the primary factors to investigate:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or exposure to oxygen.
-
Solution: Use a fresh batch of palladium catalyst or a more robust pre-catalyst. Ensure your catalyst is stored under an inert atmosphere.
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical and substrate-dependent. Standard ligands like triphenylphosphine (PPh₃) may not be optimal for all bromothiophenes.
-
Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step. If it's not strong enough or is poorly soluble in the reaction medium, the catalytic cycle can stall.
-
Poor Reagent Solubility: If the bromothiophene or boronic acid is not fully dissolved at the reaction temperature, the reaction will be sluggish.
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species and can also promote unwanted side reactions like homocoupling.
-
Suboptimal Temperature: The reaction may be too slow at lower temperatures.
Issue 2: Significant Formation of Side Products
Q: My reaction yields the desired product, but I'm also observing significant amounts of side products like homocoupled boronic acid or dehalogenated bromothiophene. How can I minimize these?
A: The formation of side products indicates that while your catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling of Boronic Acid: This side reaction, which produces a biaryl from the boronic acid coupling with itself, is often promoted by the presence of oxygen.[8]
-
Solution: Rigorous degassing of the reaction mixture is crucial. Purge solvents with an inert gas and ensure the reaction is run under a consistently inert atmosphere.[8]
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid, replacing it with a carbon-hydrogen bond.[9] Thiophene boronic acids are particularly susceptible to this side reaction, especially under basic conditions and at elevated temperatures.[10]
-
Solution:
-
Use a milder base, like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.[10]
-
Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable than the corresponding boronic acids.[8]
-
-
-
Dehalogenation (Hydrodehalogenation): This involves the replacement of the bromine atom on the thiophene ring with a hydrogen atom. This can be a significant issue, especially when using water as a co-solvent.[8]
-
Solution: While water is often necessary for the Suzuki reaction, using a minimal amount can help reduce dehalogenation.[11] For reactions sensitive to this side product, carefully titrating the amount of water is a key optimization parameter.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of a simple bromothiophene?
A1: A reliable set of starting conditions for a generic bromothiophene coupling with an arylboronic acid would be:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A degassed mixture of 1,4-Dioxane and water (e.g., 4:1 ratio)
-
Temperature: 80-100 °C
-
Atmosphere: Inert (Argon or Nitrogen) These conditions are a robust baseline from which further optimization can be performed based on the specific substrates used.[4]
Q2: How do I achieve selective mono-arylation of a dibromothiophene?
A2: Achieving selective mono-arylation requires precise control over the reaction conditions to prevent a second coupling event. Key strategies include:
-
Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid.[8]
-
Reaction Time and Temperature: Carefully monitor the reaction's progress using TLC or GC-MS. Stop the reaction as soon as the mono-arylated product is maximized to prevent the formation of the di-substituted product. Lowering the reaction temperature can also increase selectivity.[8]
-
Catalyst Choice: Less reactive catalyst systems may favor mono-coupling. The inherent reactivity of the bromine positions on the thiophene ring also plays a crucial role; for example, in 2,5-dibromothiophenes, coupling often occurs preferentially at the C5 position.[12]
Q3: Are thiophene boronic acids stable? What precautions should I take?
A3: Thienylboronic acids are known to be particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, leading to the formation of thiophene as a byproduct and reducing the yield of your desired product.[10] This is especially problematic under the basic conditions required for the Suzuki coupling.[10] To mitigate this, consider converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate, which are more resistant to protodeboronation.[10]
Q4: My bromothiophene is electron-rich, and the reaction is very slow. What should I do?
A4: Electron-rich aryl halides can be challenging substrates for Suzuki couplings because the first step of the catalytic cycle, oxidative addition, is often slower. To accelerate this step, you can:
-
Use Electron-Rich, Bulky Ligands: Ligands such as those from the Buchwald family (e.g., XPhos, SPhos) or other bulky trialkylphosphines can significantly improve the catalytic activity for electron-rich substrates.[1][3]
-
Increase Temperature: Higher temperatures can help overcome the activation barrier for oxidative addition.
-
Consider a Different Catalyst System: In some cases, a different palladium precatalyst, such as Pd(dppf)Cl₂, may offer better performance.[13]
Q5: What is the role of water in the Suzuki coupling reaction?
A5: Water, in combination with an organic solvent, often plays a beneficial role in Suzuki couplings. It can help to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is necessary for the transmetalation step. However, an excess of water can promote side reactions like dehalogenation.[11] The optimal amount of water is often a delicate balance that needs to be determined experimentally.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of various bromothiophenes, providing a comparative overview to guide your experimental design.
Table 1: Conditions for Mono-Suzuki Coupling of Bromothiophenes
| Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 12 | 95 | [14] |
| 3-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~70-80 | [15] |
| 2-Bromo-5-(2-ethylhexyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (1-5) | K₂CO₃ (2-3) | Dioxane/H₂O (4:1) | 80-100 | 12-24 | Varies | [4] |
| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 25-76 | [16] |
Table 2: Conditions for Double Suzuki Coupling of Dibromothiophenes
| Dibromothiophene Substrate | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5) | Pd(PPh₃)₄ (6) | K₃PO₄ (4) | Dioxane/H₂O | 90 | 12 | Moderate to Good | [5][13] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4.2) | Dioxane/H₂O (6:1) | 90 | 24 | Good | [11] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (2.2) | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | - | - | Low to Moderate | [12] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of a Monobromothiophene
This protocol is a widely used and effective method for the coupling of aryl bromides and can be adapted for various bromothiophenes.[4]
-
Reagent Preparation: To a flame-dried round-bottom flask or reaction tube, add the bromothiophene (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be done by evacuating and backfilling the flask multiple times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the intended duration (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Double Suzuki Coupling of a Dibromothiophene
This protocol is adapted for the synthesis of 2,5-diarylthiophenes.
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine the dibromothiophene (1.0 eq), the arylboronic acid (2.2-2.5 eq), and potassium phosphate (K₃PO₄, 4.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5-6 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 ratio.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in experimental design and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting guide for optimizing Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Grignard Reactions with Thiophene Substrates
Welcome to the Technical Support Center for troubleshooting Grignard reactions involving thiophene substrates. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during these sensitive but powerful C-C bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a thiophene substrate failing to initiate?
A1: Initiation failure is a common hurdle. Several factors can be at play:
-
Inactive Magnesium Surface: Magnesium turnings can develop an oxide layer (MgO) that passivates the surface and prevents the reaction from starting.[1][2]
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources in your glassware or solvents.[1][2]
-
Purity of Starting Materials: Impurities in the halothiophene or solvent can inhibit the reaction.
-
Difficulty with 3-Halothiophenes: The formation of a Grignard reagent from 3-bromothiophene is known to be more challenging than from its 2-isomer.[1][3]
Q2: I'm observing a significant amount of a homocoupled (Wurtz) byproduct. How can I minimize this?
A2: Homocoupling, leading to bithienyl structures, is a frequent side reaction.[4] To mitigate this:
-
Slow Addition of the Halothiophene: Add the thiophene halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, which can react with the already-formed Grignard reagent.
-
Control the Temperature: High local concentrations of heat can promote homocoupling. Ensure efficient stirring and consider external cooling.
-
Choice of Solvent: The solvent can influence the rate of side reactions. Ethereal solvents like THF and diethyl ether are standard, but 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling in some cases.
Q3: My reaction with 3-bromothiophene gives a very low yield compared to 2-bromothiophene. Why is this and how can I improve it?
A3: 3-Bromothiophene is generally less reactive in Grignard formation.[3] This is attributed to the electronic properties of the thiophene ring, making the C-Br bond at the 3-position less susceptible to oxidative addition. To improve yields:
-
Magnesium Activation: This is crucial for 3-bromothiophene. Use of activating agents like iodine or 1,2-dibromoethane is highly recommended.[1]
-
Alternative Methods: If direct Grignard formation remains problematic, consider a lithium-halogen exchange using an organolithium reagent like n-BuLi at low temperatures, followed by transmetalation with MgBr₂.
-
Catalyst Choice for Cross-Coupling: In subsequent cross-coupling reactions (e.g., Kumada coupling), the choice of nickel or palladium catalyst and ligands is critical for achieving good yields with 3-thienyl Grignard reagents.[5][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems in Grignard reactions with thiophene substrates.
| Symptom | Possible Cause | Recommended Solution(s) |
| Reaction does not start (no heat evolution, no disappearance of magnesium) | 1. Inactive magnesium surface.[1][2] 2. Wet glassware or solvent.[1][2] 3. Reaction not initiated. | 1. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can help.[1] 2. Rigorously dry all glassware in an oven and use anhydrous solvents. 3. Add a small portion of the halothiophene first and wait for initiation before adding the rest. |
| Low yield of the desired product | 1. Grignard reagent quenched by moisture or acidic protons.[1] 2. Incomplete reaction. 3. Significant side reactions (e.g., homocoupling).[4] 4. For 3-halothiophenes, inherently lower reactivity.[3] | 1. Ensure strictly anhydrous conditions throughout the experiment. 2. Allow for sufficient reaction time; monitor by TLC or GC if possible. 3. Add the halothiophene slowly and control the reaction temperature. 4. Use activated magnesium and consider alternative methods like halogen-metal exchange. |
| Formation of a white precipitate before addition of the electrophile | 1. Reaction with atmospheric oxygen or carbon dioxide. 2. Quenching by moisture.[1] | 1. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. 2. Double-check for any sources of moisture. |
| Dark brown or black reaction mixture | 1. Decomposition of the Grignard reagent. 2. Impurities in the starting materials. | 1. Avoid excessive heating. 2. Use freshly distilled halothiophene and high-purity magnesium. |
Data Presentation
The following table summarizes representative yields for the Kumada cross-coupling of 3-bromothiophene with hexylmagnesium bromide under various conditions, illustrating the impact of solvent and catalyst choice.
| Catalyst | Solvent | Temperature | Yield of 3-hexylthiophene (%) | Bis-thienyl Side-product (%) | Reference |
| Ni(dppp)Cl₂ | THF | Room Temp | 64.5 | 9.8 | [7] |
| Ni(dppp)Cl₂ | Diethyl ether | Room Temp | 90.0 | 0.2 | [7] |
| Pd(PPh₃)₂Cl₂ | THF/Toluene (50:50) | 80°C | 38.0 | 17.9 | [7] |
| Ni(dppp)Cl₂ | THF/MTBE (50:50) | Room Temp | 86.7 | 5.6 | [7] |
dppp = 1,3-bis(diphenylphosphino)propane; MTBE = methyl tert-butyl ether
Experimental Protocols
Protocol 1: Preparation of 2-Thienylmagnesium Iodide
This protocol describes the formation of a Grignard reagent from 2-iodothiophene.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
2-Iodothiophene
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
-
Nitrogen or Argon gas supply
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C and assembled hot under a stream of inert gas.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents).
-
Magnesium Activation: Add a single crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2-iodothiophene (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation: Add a small portion (approx. 10%) of the 2-iodothiophene solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and a cloudy appearance of the solution. If it does not start, gentle warming with a heat gun may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining 2-iodothiophene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is ready for subsequent reactions.
Protocol 2: Kumada Coupling of 3-Bromothiophene with an Alkyl Grignard Reagent
This protocol provides a general procedure for the nickel-catalyzed cross-coupling of 3-bromothiophene.[5]
Materials:
-
3-Bromothiophene
-
Alkylmagnesium halide (e.g., n-hexylmagnesium bromide in THF, 1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Under an inert atmosphere, in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-bromothiophene (1.0 equivalent) and the Ni(dppp)Cl₂ catalyst (0.1-1 mol%).
-
Solvent Addition: Add anhydrous diethyl ether or THF.
-
Grignard Addition: Add the alkylmagnesium halide solution (1.1-1.2 equivalents) dropwise from the dropping funnel at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: A troubleshooting workflow for failed thiophene Grignard reactions.
Caption: Key factors and potential side reactions in thiophene Grignard formation.
References
- 1. benchchem.com [benchchem.com]
- 2. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1836184B1 - Improved process for the kumada coupling reaction - Google Patents [patents.google.com]
preventing side reactions in the lithiation of bromothiophenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the lithiation of bromothiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the lithiation of bromothiophenes?
A1: The primary side reactions include:
-
Debromination: The bromothiophene is converted to unsubstituted thiophene. This occurs when the highly basic thienyllithium intermediate is protonated by a protic source, such as residual water in the solvent or glassware.[1][2]
-
Incorrect Regioselectivity: Lithiation occurs at a different position on the thiophene ring than desired. For example, when using Lithium Diisopropylamide (LDA) with 3-bromothiophene, deprotonation may occur at the more acidic 2-position instead of the desired lithium-halogen exchange at the 3-position.[1][3]
-
Reaction with Byproducts: The newly formed thienyllithium can react with byproducts of the lithiation agent. A common example is the reaction with n-butyl bromide (formed when using n-BuLi) to produce 3-butylthiophene.[3]
-
Halogen Dance: This is a base-catalyzed intramolecular migration of the halogen atom to a different position on the thiophene ring.[4][5][6]
Q2: Which organolithium reagent is best for the lithiation of 3-bromothiophene?
A2: For clean and efficient lithium-halogen exchange on 3-bromothiophene, tert-butyllithium (t-BuLi) is generally the preferred reagent.[3] While n-butyllithium (n-BuLi) is also effective, it can lead to side products.[3] LDA is typically unsuitable as it tends to cause deprotonation rather than lithium-halogen exchange.[1][3]
Q3: Why is it often recommended to use two equivalents of t-BuLi?
A3: Using two equivalents of t-BuLi is a strategy to ensure a clean reaction. The first equivalent performs the desired lithium-halogen exchange. The second equivalent reacts with the tert-butyl bromide byproduct, causing an E2 elimination to form the unreactive gas isobutylene.[1][3] This prevents the tert-butyl bromide from reacting with the desired 3-thienyllithium.
Q4: What is the optimal temperature for the lithiation of bromothiophenes?
A4: A very low temperature, typically -78 °C (the temperature of a dry ice/acetone bath), is crucial for maximizing selectivity, preventing the decomposition of the organolithium intermediate, and suppressing side reactions.[7][8]
Q5: How critical are anhydrous conditions?
A5: Absolutely critical. Organolithium reagents are extremely pyrophoric and react violently with water.[7] Any moisture in the glassware or solvent will quench the organolithium reagent and protonate the desired thienyllithium intermediate, leading to debromination.[1] All glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (Argon or Nitrogen).[1][7]
Troubleshooting Guides
Issue 1: Low or no yield of the desired product, with starting material recovered.
This issue often points to a problem with the lithiation step itself.
-
Possible Cause: Inactive organolithium reagent.
-
Solution: Titrate your organolithium solution to determine its exact concentration. Bottles of n-BuLi and t-BuLi can degrade over time, even when new.
-
-
Possible Cause: Incomplete lithium-halogen exchange.
-
Solution: For less reactive bromothiophenes, you may need to extend the reaction time after adding the organolithium reagent or slightly increase the temperature (e.g., to -40 °C) before cooling back down to -78 °C for the electrophile addition.[9] The addition of a ligand like tetramethylethylenediamine (TMEDA) can also increase the reactivity of n-BuLi.[9][10]
-
Issue 2: Significant amount of debrominated thiophene observed.
This indicates that the thienyllithium intermediate is being protonated.
-
Possible Cause: Presence of moisture.
-
Possible Cause: Reaction with t-butyl bromide byproduct (when using 1 equivalent of t-BuLi).
Issue 3: Formation of butyl-substituted thiophene.
This side product is specific to the use of n-BuLi.
-
Possible Cause: Reaction of 3-thienyllithium with the n-butyl bromide byproduct.
-
Solution: Switch from n-BuLi to t-BuLi. The t-butyl bromide byproduct is eliminated to the unreactive isobutylene, especially when two equivalents of t-BuLi are used.[3]
-
Issue 4: Isomerization of the product (e.g., obtaining a 2-substituted product from a 3-bromothiophene starting material).
This could be a result of a "halogen dance" rearrangement.
-
Possible Cause: The thermodynamic stability of the lithiated intermediate drives the migration of the halogen.
Data Presentation
Table 1: Comparison of Common Lithiating Reagents for 3-Bromothiophene
| Reagent | Key Advantages | Key Disadvantages | Recommended Equivalents |
| n-Butyllithium (n-BuLi) | Commonly available, effective for lithium-halogen exchange.[7] | Can lead to side products like 3-butylthiophene via reaction with the n-butyl bromide byproduct.[3] | 1.1 eq[7] |
| tert-Butyllithium (t-BuLi) | Highly reactive, provides cleaner reactions as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene.[3][7] | More pyrophoric and hazardous than n-BuLi.[7] | 2.0 eq[1][3] |
| Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base.[7] | Unsuitable for this transformation; tends to cause deprotonation at the 2-position rather than lithium-halogen exchange.[1][3] | N/A |
Table 2: Typical Reaction Parameters for Lithiation of 3-Bromothiophene
| Parameter | Value | Rationale |
| Temperature | -78 °C | Maximizes selectivity, prevents decomposition of the 3-lithiothiophene intermediate, and suppresses side reactions.[7][8] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent that is aprotic and effectively solvates the lithium cation. Must be thoroughly dried.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are highly reactive with oxygen and moisture. A dry, inert atmosphere is critical for success.[7] |
| Lithiation Time | 30 - 60 minutes | Sufficient time to ensure complete lithium-halogen exchange.[7] |
| Electrophile Quench Time | 1 - 3 hours (warming to RT) | Allows the reaction with the electrophile to proceed to completion.[7] |
Experimental Protocols
Protocol 1: Lithiation of 3-Bromothiophene using n-Butyllithium
This protocol details the lithiation of 3-bromothiophene followed by quenching with a generic electrophile.
-
Materials and Equipment:
-
3-Bromothiophene
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (Schlenk flask or three-necked round-bottom flask), syringes, needles, and an inert gas line.[7]
-
-
Procedure:
-
Reaction Setup: Assemble a dry Schlenk flask with a magnetic stir bar. Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for at least 15 minutes.[7]
-
Addition of Reactant and Solvent: Under a positive flow of inert gas, add 3-bromothiophene (1.0 eq) to the flask via syringe. Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.[7]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to equilibrate the temperature.[7]
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes, keeping the internal temperature from rising significantly. Stir the reaction mixture at -78 °C for 30-60 minutes.[7]
-
Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise while maintaining the temperature at -78 °C. After addition, stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.[7]
-
Work-up: Cool the flask in an ice bath and carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
-
Visualizations
Caption: Workflow for the lithiation of bromothiophene.
Caption: Decision tree for troubleshooting common issues.
Caption: Comparison of n-BuLi vs. t-BuLi pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude (4-Bromothiophen-2-yl)methanol
Welcome to the technical support center for the purification of crude (4-Bromothiophen-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Purification Strategy Overview
The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Common Impurities: The crude product, typically synthesized by the reduction of 4-bromo-2-thiophenecarboxaldehyde, may contain the following impurities:
-
Unreacted starting material (4-bromo-2-thiophenecarboxaldehyde)
-
Over-reduction byproducts
-
Solvent residues
-
Other reaction side-products
A logical workflow for selecting the appropriate purification method is outlined below.
Caption: Workflow for selecting a purification method for crude this compound.
Quantitative Data Summary
The following table summarizes typical outcomes for each purification technique. Please note that actual yields and purity are highly dependent on the initial purity of the crude material and the precise experimental conditions.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity. | Difference in solubility of the compound and impurities in a solvent at varying temperatures. |
| Typical Purity | >98% | >99% (can be improved with multiple recrystallizations) |
| Typical Yield | 70-95% | 60-90% (yield can be lower due to solubility in mother liquor) |
| Applicability | Effective for separating complex mixtures and non-crystalline samples. | Best for crystalline solids where impurities have different solubility profiles. |
| Solvent Usage | High | Moderate |
| Time | Can be faster for small-scale separations. | Can be time-consuming due to slow cooling requirements. |
Troubleshooting Guides and FAQs
Column Chromatography
Q1: My compound is not moving off the baseline on the TLC plate, even with a polar solvent system. How should I adjust my column chromatography conditions?
A1: If your compound is highly polar and remains at the baseline on a silica gel TLC plate, consider the following:
-
Increase Solvent Polarity: A standard eluent for this compound is a gradient of hexane and ethyl acetate. If a high concentration of ethyl acetate is ineffective, you can try a more polar solvent system, such as dichloromethane/methanol. A 5% methanol in dichloromethane solution is a good starting point.
-
Use a Different Stationary Phase: Silica gel is acidic and can strongly interact with polar compounds. Consider using a more neutral stationary phase like alumina (neutral or basic).
-
Add a Modifier: For compounds with acidic or basic functional groups that may be causing streaking or strong retention, adding a small amount of a modifier to your eluent can be beneficial. For acidic compounds, a few drops of acetic acid can help, while for basic compounds, 0.5-2% triethylamine can be added.
Q2: My compound is coming off the column with impurities that were close on the TLC plate. How can I improve the separation?
A2: To improve the separation of compounds with similar Rf values:
-
Optimize the Solvent System: Run several TLCs with different solvent systems to find one that maximizes the separation between your product and the impurity. Sometimes, a less polar solvent system run over a longer column provides better resolution.
-
Use a Longer Column: Increasing the length of the silica gel bed increases the number of theoretical plates, which can improve separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.
-
Decrease the Elution Speed: A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to sharper bands and better separation.
-
Dry Loading: If you are wet-loading your sample, it may be causing band broadening. Try dry-loading your crude product by adsorbing it onto a small amount of silica gel before adding it to the column.
Caption: A typical experimental workflow for purification by column chromatography.
Recrystallization
Q1: I'm not sure which solvent to use for the recrystallization of this compound. How do I choose a suitable solvent?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, which is a moderately polar compound, you can screen the following solvents or solvent pairs:
-
Single Solvents: Hexane, toluene, ethanol, methanol, or water.
-
Solvent Pairs: A common and effective technique is to use a solvent pair. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then adding a "bad" (or anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Good solvent pairs to try for this compound include ethanol/water, methanol/water, or ethyl acetate/hexane.
Q2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A2: "Oiling out" occurs when the crude material separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To troubleshoot this:
-
Add More Solvent: The concentration of your compound may be too high. Reheat the solution to dissolve the oil and add more of the primary solvent before allowing it to cool again.
-
Slow Down the Cooling: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Very slow cooling can promote crystal formation over oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Try a different solvent or solvent pair with a lower boiling point.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent you will use. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Sample Loading (Dry Loading): Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with your chosen solvent system, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization Purification
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points to find a suitable single solvent or solvent pair. An ethanol/water or ethyl acetate/hexane mixture is often a good choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: If using a solvent pair, add the "bad" solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness is observed. Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Disclaimer: These are general guidelines and may need to be optimized for your specific experimental conditions.
Technical Support Center: (4-Bromothiophen-2-yl)methanol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromothiophen-2-yl)methanol. The information provided is intended to help users anticipate and troubleshoot common byproducts and side reactions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?
This compound has three primary reactive sites: the hydroxyl group, the bromine atom, and the thiophene ring itself.
-
Hydroxyl Group (-CH₂OH): This primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, etherification, and acylation.
-
Bromine Atom (-Br): The bromine atom on the thiophene ring is susceptible to metal-halogen exchange (e.g., Grignard reagent formation) and various cross-coupling reactions (e.g., Suzuki, Sonogashira).
-
Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized under harsh conditions. The C-H bonds on the ring can also participate in certain coupling reactions.
Q2: What are the common impurities found in commercially available this compound?
Commercially available this compound typically has a purity of 98% or higher. Potential impurities may include starting materials from its synthesis, such as 4-bromothiophene-2-carbaldehyde if the final reduction step is incomplete, or residual solvents. It is recommended to verify the purity by techniques such as NMR or GC-MS before use in sensitive reactions.
Q3: How should this compound be stored?
For long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.
Troubleshooting Guides for Common Reactions
Oxidation of the Alcohol Group
Issue: Low yield of the desired (4-Bromothiophen-2-yl)carbaldehyde and formation of multiple byproducts.
Common Byproducts:
-
(4-Bromothiophen-2-yl)carboxylic acid: Over-oxidation of the aldehyde.
-
Thiophene-S-oxides: Oxidation of the sulfur atom in the thiophene ring, especially with strong oxidizing agents. These can be unstable and lead to further decomposition or polymerization.
-
Unreacted Starting Material: Incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the oxidation of this compound.
Recommended Protocols & Data:
| Reaction Type | Reagent | Common Byproducts | Typical Main Product Yield |
| Oxidation | MnO₂ | (4-Bromothiophen-2-yl)carboxylic acid | Moderate to High |
| Oxidation | PCC | (4-Bromothiophen-2-yl)carboxylic acid, chromium salts | Good |
| Oxidation | Swern Oxidation | (4-Bromothiophen-2-yl)carboxylic acid, dimethyl sulfide | High |
Williamson Ether Synthesis
Issue: Formation of an elimination byproduct instead of the desired ether.
Common Byproducts:
-
4-Bromo-2-(alkenoxymethyl)thiophene: Formed via an E2 elimination pathway, especially with secondary or tertiary alkyl halides.
-
Unreacted Starting Material: Due to steric hindrance or a poor leaving group on the alkyl halide.
Troubleshooting Logic:
Caption: Troubleshooting logic for Williamson ether synthesis.
Experimental Protocol Considerations:
-
Alkyl Halide: Use primary or methyl halides to favor the Sₙ2 reaction over E2 elimination.
-
Base: Use a non-hindered base like sodium hydride (NaH) to deprotonate the alcohol. The reaction is often performed in a polar apathetic solvent like THF or DMF.
-
Temperature: Maintain the lowest temperature necessary for the reaction to proceed to minimize elimination.
Grignard Reagent Formation and Subsequent Reactions
Issue: Low yield of the desired Grignard adduct and formation of a homocoupled byproduct.
Common Byproducts:
-
2,2'-Methylenebis(4-bromothiophene): Homocoupling product of two molecules of the Grignard reagent.
-
Unreacted Starting Material: Incomplete formation of the Grignard reagent, often due to moisture.
-
Protonated Starting Material: The Grignard reagent is quenched by a proton source (e.g., water).
Troubleshooting Workflow:
Caption: Troubleshooting Grignard reactions with this compound.
Detailed Methodology for Grignard Reagent Formation:
-
Glassware and Reagents: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or THF should be used as the solvent.
-
Initiation: Place magnesium turnings in the reaction flask. A small crystal of iodine can be added to activate the magnesium surface.
-
Addition: Add a solution of this compound in the anhydrous solvent dropwise to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.
-
Reaction with Electrophile: Once the Grignard reagent has formed (solution turns cloudy and greyish), the electrophile is added slowly at a low temperature to minimize side reactions.
Acylation of the Alcohol Group
Issue: Incomplete reaction or formation of colored impurities.
Common Byproducts:
-
Unreacted Starting Material: Insufficiently reactive acylating agent or catalyst.
-
Polymeric/Tarry Materials: Can result from side reactions of the thiophene ring under strongly acidic or basic conditions.
Troubleshooting Recommendations:
| Problem | Possible Cause | Recommended Solution |
| Incomplete Acylation | Weak acylating agent | Use a more reactive agent (e.g., acyl chloride or anhydride instead of a carboxylic acid). |
| Insufficient catalyst | Increase the amount of catalyst (e.g., pyridine, DMAP) or use a stronger one. | |
| Formation of Colored Impurities | Harsh reaction conditions | Use milder conditions (lower temperature, less aggressive catalyst). Consider using a base scavenger if acidic byproducts are formed. |
| Instability of the product | Purify the product promptly after the reaction is complete. |
This technical support guide is intended to be a starting point for troubleshooting common issues in reactions involving this compound. For specific and complex issues, consulting detailed literature procedures and considering the specific nature of all reagents involved is highly recommended.
Technical Support Center: Optimizing Cross-Coupling Reactions of Electron-Rich Heterocycles
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules involving electron-rich heterocycles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the yield and efficiency of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with electron-rich heterocycles often challenging?
Electron-rich heterocycles (e.g., pyrroles, furans, thiophenes, indoles) can pose unique challenges in cross-coupling reactions. The high electron density of the heterocyclic ring can lead to several issues:
-
Catalyst Inhibition: The heteroatoms (N, O, S) in the ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.
-
Side Reactions: Electron-rich systems can be more susceptible to side reactions such as protodeboronation (in Suzuki couplings) and homocoupling.
-
Oxidative Addition: The C-X bond (where X is a halide) on an electron-rich heterocycle can be more difficult to oxidatively add to the palladium center, which is often the rate-limiting step.
Q2: What are the most common side reactions observed, and how can they be minimized?
The two most prevalent side reactions are homocoupling and protodeboronation.
-
Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid) to form a symmetrical biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species.
-
Mitigation Strategies:
-
Thorough Degassing: Rigorously degas all solvents and reagents to remove oxygen.
-
Use of Pd(0) Precatalysts: Employ Pd(0) sources like Pd₂(dba)₃ or use efficient precatalysts that readily generate the active Pd(0) species to minimize the concentration of Pd(II).
-
Control Stoichiometry: Avoid using a large excess of the organometallic reagent.
-
-
-
Protodeboronation: This involves the cleavage of the C-B bond in a boronic acid and its replacement with a hydrogen atom, typically from a water molecule.
-
Mitigation Strategies:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents.
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.
-
Choice of Base: A milder base may reduce the rate of protodeboronation.
-
-
Q3: How do I choose the optimal ligand for my reaction?
Ligand selection is critical for a successful cross-coupling reaction. For electron-rich heterocycles, bulky, electron-rich phosphine ligands are often the most effective.
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be highly effective for heteroaryl couplings. Their steric bulk helps to promote the reductive elimination step and prevent catalyst decomposition, while their electron-donating nature facilitates the oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form very stable palladium complexes, which can be highly active for challenging couplings.
Troubleshooting Guides
Issue 1: Low to No Product Formation
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Catalyst Inactivity/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Increase Catalyst Loading: A modest increase (e.g., from |
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance for troubleshooting Suzuki-Miyaura cross-coupling reactions when catalyst deactivation by sulfur compounds is a concern. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges in your research.
Frequently Asked questions (FAQs)
Q1: Why is my palladium catalyst being deactivated in the presence of sulfur-containing molecules?
A1: Palladium catalysts are highly susceptible to poisoning by sulfur compounds. The primary deactivation mechanism is the strong chemisorption of sulfur onto the palladium surface, which blocks the active sites necessary for the catalytic cycle to proceed.[1] This strong interaction can lead to the formation of catalytically inactive palladium sulfide (PdS) complexes, significantly reducing or completely halting the reaction.[1]
Q2: Are all sulfur-containing functional groups equally problematic?
A2: No, the degree of catalyst poisoning varies depending on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly detrimental due to the high affinity of sulfur for palladium.[1] Other functional groups like thiophenes, thioethers, and sulfones can also deactivate the catalyst, though potentially to a lesser extent.[1] The specific impact can be influenced by the reaction conditions and the electronic properties of the sulfur-containing substrate.
Q3: What are the typical signs of catalyst deactivation in my Suzuki reaction?
A3: The most common indicator of catalyst deactivation is a lower than expected yield or a complete failure of the reaction. Other signs include a sluggish reaction rate, incomplete consumption of starting materials, and the formation of byproducts such as those from the homocoupling of the boronic acid.[1] In some cases, you may observe the precipitation of palladium black, which is an aggregated, inactive form of the catalyst.
Q4: Can a sulfur-poisoned palladium catalyst be regenerated?
A4: In some instances, yes. Regeneration of a sulfur-poisoned palladium catalyst is often possible through oxidative treatments.[1] Methods such as heating the catalyst in a stream of air or treating it with oxidizing agents have been shown to restore some of its activity by converting the adsorbed sulfur species into volatile sulfur oxides.[1] However, complete regeneration is not always achievable and its effectiveness depends on the severity of the poisoning.
Q5: How can I prevent catalyst deactivation when using a substrate with a thiol group?
A5: The most effective strategy is to protect the thiol group before performing the Suzuki-Miyaura coupling. A variety of protecting groups can be employed, which can be removed after the cross-coupling is complete. This prevents the sulfur from directly interacting with and poisoning the palladium catalyst.
Troubleshooting Guides
Issue 1: Low to no conversion with a sulfur-containing substrate.
-
Observation: The reaction has stalled, with a significant amount of starting material remaining.
-
Potential Cause: Catalyst poisoning by the sulfur-containing compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: The reaction starts but does not go to completion.
-
Observation: Initial product formation is observed (e.g., by TLC or LC-MS), but the reaction stalls over time.
-
Potential Cause: Progressive catalyst deactivation. The catalyst is initially active but is slowly poisoned by the sulfur-containing substrate throughout the reaction.
-
Solutions:
-
Slow Addition: Instead of adding the sulfur-containing reagent all at once, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning agent at any given time.[1]
-
Increase Catalyst Loading: A higher initial catalyst loading may provide enough active sites to carry the reaction to completion despite some deactivation.
-
Data on Catalyst Inhibition by Sulfur Compounds
While a systematic, directly comparable dataset is challenging to compile due to varying experimental conditions across studies, the following table summarizes the general impact of different sulfur-containing functional groups on Suzuki-Miyaura reactions.
| Sulfur Functional Group | General Impact on Catalyst | Representative Example & Yield | Reference/Notes |
| Unprotected Thiol (-SH) | Severe Deactivation | Coupling of 4-bromobenzenethiol often results in low yields and disulfide side products. | Thiols are known to be one of the few functional groups not well-tolerated in Suzuki reactions. |
| Thiophene | Moderate to Severe Deactivation | Palladium-catalyzed direct arylation of thiophene derivatives can be efficient but may require low palladium concentrations (0.1–0.001 mol%) to avoid rapid formation of inactive palladium black. | Yields are highly dependent on the specific thiophene derivative and reaction conditions. |
| Thioether (-S-) | Mild to Moderate Deactivation | Thioethers can be used as protecting groups for thiols, indicating their greater compatibility with Suzuki conditions compared to free thiols. | The specific thioether structure influences the extent of catalyst inhibition. |
| Sulfoxide (-SO-) | Mild Deactivation | Suzuki coupling of substrates like (4-(Butylsulfinyl)phenyl)boronic acid is feasible, but catalyst choice is critical. | The potential for catalyst poisoning by the sulfur atom is a key consideration. |
| Sulfone (-SO2-) | Generally well-tolerated | Sulfones are often compatible with Suzuki coupling conditions. | The strong oxidation state of sulfur in sulfones reduces its Lewis basicity and affinity for the palladium catalyst. |
Experimental Protocols
Protocol 1: Evaluating Catalyst Susceptibility to Sulfur Poisoning
Objective: To determine the effect of a specific sulfur compound on the performance of a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
-
Sulfur-containing compound of interest (e.g., thiophenol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and analytical equipment (TLC, GC-MS, or LC-MS)
Procedure:
-
Baseline Reaction:
-
In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02 mmol, 2 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add degassed solvent (e.g., 5 mL of 4:1 dioxane/water).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor for completion.
-
Determine the yield of the product to establish a baseline.
-
-
Poisoned Reaction:
-
Repeat the baseline reaction setup.
-
Prior to adding the catalyst, introduce a specific concentration of the sulfur-containing compound (e.g., 1 mol%, 5 mol%, or a specific ppm level).
-
Add the palladium catalyst and proceed with the reaction as in the baseline.
-
Monitor the reaction and determine the final yield.
-
-
Analysis:
-
Compare the yield of the poisoned reaction to the baseline reaction to quantify the inhibitory effect of the sulfur compound.
-
Protocol 2: Protection of a Thiol Group for Suzuki-Miyaura Coupling
Objective: To protect a thiol group on an aryl halide prior to its use in a Suzuki reaction. This example uses 2-ethylhexyl acrylate for protection.
Materials:
-
Aryl thiol (e.g., 4-bromobenzenethiol)
-
2-ethylhexyl acrylate
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent (e.g., THF)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl thiol (1.0 mmol) in the solvent (e.g., 5 mL THF).
-
Add a catalytic amount of the base (e.g., 1-2 drops of DBU).
-
Addition of Protecting Group: Add the protecting group (e.g., 2-ethylhexyl acrylate, 1.1 mmol) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC until the starting thiol is consumed.
-
Work-up:
-
Quench the reaction with the saturated aqueous NH₄Cl solution.
-
Extract the product with the organic solvent (e.g., 3 x 10 mL of ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting protected thioether can often be used in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by flash column chromatography.
Protocol 3: Regeneration of a Sulfur-Poisoned Palladium Catalyst
Objective: To regenerate a heterogeneous palladium catalyst that has been deactivated by sulfur compounds.
Materials:
-
Sulfur-poisoned heterogeneous palladium catalyst (e.g., Pd on carbon)
-
Water
-
Organic solvent (e.g., acetone or ethanol)
-
Tube furnace
-
Air or oxygen source
-
Hydrogen gas source (for reduction step, if necessary)
Procedure:
-
Catalyst Recovery: Recover the poisoned catalyst from the reaction mixture by filtration.
-
Washing: Wash the recovered catalyst thoroughly with water and an organic solvent to remove any adsorbed organic residues.
-
Drying: Dry the catalyst completely in an oven or under vacuum.
-
Oxidative Treatment:
-
Place the dried, poisoned catalyst in a tube furnace.
-
Heat the catalyst in a stream of air or oxygen at a temperature typically ranging from 300 to 500 °C for several hours. This process aims to oxidize the adsorbed sulfur to volatile sulfur oxides (SOx).[1]
-
-
Reduction (if necessary):
-
After the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).[1]
-
-
Activity Testing: The regenerated catalyst should be tested in a small-scale reaction (as in Protocol 1) to assess the recovery of its catalytic activity.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of palladium catalyst deactivation by a sulfur compound.
References
Technical Support Center: Managing Temperature Control for Exothermic Grignard Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the exothermic process of Grignard reagent formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a dangerous exotherm during Grignard reagent formation?
A1: The primary causes of dangerous exotherms in Grignard reactions include:
-
Delayed Initiation: The reaction can be slow to start, leading to an accumulation of the organic halide. Once the reaction initiates, the built-up reagent can react rapidly, causing a sudden and significant release of heat.[1][2]
-
Inefficient Heat Dissipation: On a larger scale, the heat generated by the reaction can surpass the heat removal capacity of the reactor. The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[1]
-
Rapid Reagent Addition: Adding the organic halide too quickly can lead to an uncontrolled, vigorous reaction and a subsequent thermal runaway.[1][3]
-
Solvent Choice: The solvent can influence the reaction's exothermicity. Tetrahydrofuran (THF) is often preferred over diethyl ether due to its higher boiling point, which can help manage the reaction temperature.[1][4]
Q2: What are the signs that the Grignard reaction has initiated?
A2: Signs of a successful initiation include:
-
A noticeable increase in the temperature of the reaction mixture.[5]
-
The appearance of bubbles on the surface of the magnesium turnings.[4]
-
A change in the appearance of the reaction mixture, which may become cloudy or grayish-brown.[3][6]
-
In some cases, the disappearance of the color of an initiator like iodine.[7]
Q3: What is the optimal temperature range for Grignard reagent formation?
A3: The optimal temperature can vary depending on the specific reactants and scale. A common practice is to initiate the reaction at room temperature and then maintain it at a gentle reflux.[5] For greater control and to minimize side reactions, conducting the reaction at a lower temperature, such as between 0 and 10 °C, is often recommended.[5] Some continuous processes have been reported to operate in a wider range, between -50 to +80 °C.[5] For certain functionalized Grignard reagents, formation at very low temperatures (e.g., -78 °C) is necessary to maintain stability.[8][9]
Q4: How can I effectively cool a Grignard reaction?
A4: Effective cooling methods include:
-
Ice-Water Bath: This is a common and effective method for laboratory-scale reactions.[5][10]
-
Cryocooler or Chiller: For more precise and lower temperature control, a cryocooler or a chiller can be used.[5][11]
-
Jacketed Reactor: For larger-scale reactions, a reactor with a cooling jacket is essential for efficient heat removal.[12][13]
-
Reflux Condenser: The boiling of a low-boiling point solvent like diethyl ether can help dissipate heat, with the vapors being condensed and returned to the flask.[4][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (oxide layer).[5][6] | Activate the magnesium by gentle heating in a vacuum, adding a crystal of iodine, or a few drops of 1,2-dibromoethane.[3][5][14] Mechanically crushing the magnesium turnings can also expose a fresh surface.[3] |
| Wet glassware or solvent.[5][15] | Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere.[3] Use rigorously dried, anhydrous solvents.[5] | |
| Impure reagents.[5] | Use freshly purified reagents. | |
| Exothermic Reaction is Too Vigorous and Difficult to Control | Addition of the organic halide is too fast.[1][5] | Add the halide dropwise using an addition funnel to maintain a steady, controllable reflux.[5] |
| Insufficient cooling.[5] | Use an ice bath, cryocooler, or an efficient chiller to maintain the desired reaction temperature.[5] For larger scale, ensure the reactor's cooling system is adequate.[1] | |
| High concentration of reagents.[5] | Ensure adequate solvent volume to help dissipate heat effectively.[5] | |
| Reaction Temperature is Consistently Too High, Even with Cooling | Reagent addition rate is too high.[1] | Slow down the rate of addition of the organic halide.[1] |
| Cooling system is not functioning optimally. | Check the flow rate and temperature of the coolant. For jacketed reactors, ensure there is no fouling on the heat exchange surfaces.[12] | |
| Reagent concentrations are too high. | Dilute the reaction mixture by adding more anhydrous solvent. | |
| Formation of Significant Byproducts (e.g., Wurtz Coupling) | High local concentration of the organic halide.[6] | Slow, controlled addition of the halide minimizes its concentration in the reactor, reducing the likelihood of the Wurtz coupling side reaction.[1][3] |
| Elevated reaction temperature.[5][6] | Maintain a low reaction temperature to minimize side reactions.[5] |
Quantitative Data Summary
| Parameter | Value/Range | Context | Reference |
| General Reaction Temperature | 0 - 10 °C | For controlled reactions to minimize side products. | [5] |
| Room Temperature (initiation) to gentle reflux | Common laboratory practice. | [5] | |
| -50 to +80 °C | Reported range for some continuous processes. | [5] | |
| -78 °C | For the formation of certain functionalized Grignard reagents. | [8][9] | |
| Heat of Reaction (Example) | -87 to -89 kcal/mol | For the formation of an aryl-magnesium halide. | [2] |
| Calculated Adiabatic Temperature Rise (Example) | 167 °C | Illustrates the significant hazard potential. | [2] |
| Typical Excess of Grignard Reagent | 1.1 - 1.2 equivalents | Used in subsequent reactions to ensure completion. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Grignard Reagent Formation (Laboratory Scale)
Methodology:
-
Glassware Preparation: Thoroughly flame-dry or oven-dry all glassware (a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a drying tube) and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[3]
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask equipped with a magnetic stir bar.[3]
-
Solvent and Halide Preparation: In the dropping funnel, prepare a solution of the organic halide (1 equivalent) in anhydrous diethyl ether or THF.[3]
-
Initiation: Add a small portion of the organic halide solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun or a warm water bath may be necessary.[3] Signs of initiation include a temperature increase and a change in color.[5]
-
Controlled Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the exotherm as needed.[3][5]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[5] The resulting gray-to-brown solution is the Grignard reagent.[3]
Protocol 2: Titration of the Grignard Reagent
Methodology:
-
Preparation: In a dry vial under an inert atmosphere, place a known small amount of iodine and dissolve it in anhydrous THF.
-
Cooling: Cool the vial to 0 °C in an ice bath.[3]
-
Titration: Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously until the purple color of the iodine disappears.[3]
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[3]
-
Replication: Repeat the titration for accuracy.[3]
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Decision logic for controlling the exotherm during Grignard formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. Grignard reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on Bromothiophene Isomer Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when studying the solvent effects on the reactivity of bromothiophene isomers.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
Q1: What are the primary reactivity differences between 2-bromothiophene and 3-bromothiophene?
A1: 2-Bromothiophene is generally more reactive than 3-bromothiophene in several key transformations, particularly those involving the cleavage of the carbon-bromine (C-Br) bond. Theoretical studies and experimental data suggest the C-Br bond at the 3-position is stronger and has a higher activation barrier for cleavage.[1] This difference is critical in reactions like Grignard formation, which is notoriously more difficult with 3-bromothiophene, and in the oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] Furthermore, the acidity of the ring protons differs significantly, which is crucial for reactions involving deprotonation. For 3-bromothiophene, the C2-H is the most acidic, whereas for 2-bromothiophene, the C5-H is the most acidic.[1]
Q2: How do solvents fundamentally influence the reactivity of bromothiophenes?
A2: Solvents can dramatically alter reaction outcomes by influencing kinetics, thermodynamics, and product selectivity.[2] Key mechanisms include:
-
Solubility: Ensuring all reactants (e.g., the organic bromothiophene and inorganic base) are sufficiently dissolved to interact.[3]
-
Stabilization: Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby changing the energy barrier of the reaction.[2][4]
-
Direct Participation: In some cases, solvent molecules can directly participate in the reaction mechanism.[2]
-
Reactivity Modulation: Solvents can enhance or suppress the reactivity of nucleophiles. For example, polar protic solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their reactivity.[3][5][6]
Q3: What is the practical difference between polar protic and polar aprotic solvents in these reactions?
A3: The distinction is critical for nucleophilic substitution and reactions involving charged intermediates.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) contain O-H or N-H bonds and can act as hydrogen bond donors.[3][6] They are excellent at solvating both cations and anions.[3] While they can dissolve ionic reagents, they can also strongly solvate and stabilize anionic nucleophiles through hydrogen bonding, which can decrease nucleophilicity and slow down SN2-type reactions.[5][6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) have large dipole moments but lack O-H or N-H bonds.[3][6] They are effective at solvating cations through ion-dipole interactions but leave anions relatively "naked" and more reactive.[5][6] This often leads to a significant rate acceleration for SN2 reactions.[5]
Section 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions of bromothiophene isomers.
Issue 1: Low or No Yield of the Desired Coupled Product
-
Symptoms: Starting material remains largely unconsumed, or a complex mixture of unidentifiable products is formed.
-
Possible Causes & Solutions:
-
Poor Solubility: The boronic acid or base may not be soluble enough in the chosen solvent.
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen or may precipitate as inactive palladium black.[9]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4] Use fresh, high-quality catalyst and ensure all solvents are properly degassed before use.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be slow if the base is inappropriate for the solvent and substrate.
-
Issue 2: Significant Debromination (Hydrodehalogenation) Side Reaction
-
Symptoms: Formation of a significant amount of thiophene or the corresponding mono-bromothiophene as a byproduct.[11]
-
Possible Causes & Solutions:
-
Formation of Palladium-Hydride (Pd-H) Species: This is the primary cause of debromination. The hydride source can be the base, solvent, or impurities.[11]
-
Solution: Use anhydrous, degassed solvents to eliminate protic impurities like water and alcohols.[11]
-
-
Excess Water in Solvent System: While some water is necessary in many Suzuki protocols, an excess can promote protodebromination.[4]
-
Solution: Carefully control the amount of water in mixed solvent systems. An 8:1 ratio of dioxane to water has been shown to minimize this side reaction for similar substrates.[4]
-
-
High Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[11]
-
Solution: Lower the reaction temperature (e.g., to 40-80 °C) and monitor the reaction for improvement.[11]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of (4-Bromothiophen-2-yl)methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the selection of a suitable base and to troubleshoot common issues encountered during the Suzuki coupling of (4-Bromothiophen-2-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base is a critical component in the Suzuki coupling catalytic cycle. Its primary role is to activate the boronic acid partner, forming a more nucleophilic boronate species. This activation facilitates the crucial transmetalation step, where the organic group from the boron atom is transferred to the palladium catalyst. The choice of base can significantly influence the reaction rate, yield, and the prevalence of side reactions.[1][2][3]
Q2: Which bases are generally recommended for the Suzuki coupling of bromothiophenes like this compound?
A2: For Suzuki couplings involving bromothiophenes, inorganic bases are typically the most effective. Commonly used bases include potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃). The selection often depends on the specific boronic acid partner, the palladium catalyst/ligand system, and the solvent used.[4][5][6]
Q3: Do I need to protect the hydroxyl group of this compound before performing the Suzuki coupling?
A3: In many instances, the free hydroxyl group on this compound does not need to be protected for a successful Suzuki coupling. Many modern Suzuki-Miyaura coupling conditions are tolerant of a wide range of functional groups, including alcohols. However, if you experience low yields or side reactions, protection of the hydroxyl group as a silyl ether (e.g., TBS) or another suitable protecting group might be beneficial. In some cases, the hydroxyl group can even assist in the reaction.
Q4: What are the most common side reactions to be aware of in this type of Suzuki coupling?
A4: The most common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom on your coupling partner. This is often exacerbated by strong bases and the presence of water.[7]
-
Homocoupling: The coupling of two molecules of the boronic acid partner. This can be minimized by ensuring anaerobic conditions.
-
Dehalogenation: The replacement of the bromine atom on the thiophene ring with a hydrogen atom.
-
Catalyst Decomposition: Indicated by the formation of palladium black, which leads to a loss of catalytic activity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or high-quality catalyst and ligands. Consider using a more robust pre-catalyst. |
| Inappropriate Base: The chosen base may not be strong enough or soluble enough in the reaction medium. | Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity. | |
| Hydroxyl Group Interference: The free hydroxyl group might be coordinating with the palladium catalyst, inhibiting its activity. | While often not necessary, consider protecting the hydroxyl group as a silyl ether or another appropriate protecting group if other troubleshooting steps fail. | |
| Poor Solubility of Reagents: One or more of the reaction components may not be sufficiently soluble in the chosen solvent. | Try a different solvent system. A mixture of an organic solvent (like dioxane, toluene, or THF) with water is often effective as it helps to dissolve both the organic substrates and the inorganic base. | |
| Significant Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long: Strong bases in the presence of water can promote the cleavage of the C-B bond. | Use a milder base like K₂CO₃ or Na₂CO₃. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Formation of Homocoupling Product | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere throughout the reaction. |
| Dehalogenation of this compound | Inefficient Catalytic Cycle: The reductive elimination step may be slow compared to competing dehalogenation pathways. | Optimize the ligand for the palladium catalyst. Electron-rich and bulky ligands can often promote the desired cross-coupling. |
Data Presentation: Comparison of Bases for Suzuki Coupling of Bromothiophenes
The following table summarizes yields obtained with different bases in Suzuki couplings of various bromothiophene derivatives with arylboronic acids. While not specific to this compound, this data provides a useful starting point for base selection.
| Base | Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₃PO₄ | 2,5-Dibromo-3-hexylthiophene | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90 | Good to moderate | [4] |
| K₂CO₃ | 2-Bromothiophene | Pd(PPh₃)₄ | Toluene/H₂O | 80 | ~85-95 | [8] |
| Na₂CO₃ | 3-Bromothiophene | Pd(PPh₃)₄ | Toluene/H₂O | 80 | ~80-90 | [8] |
| Cs₂CO₃ | 2-Bromopyridine | Pd(dppf)Cl₂ | Dioxane | 100 | High | [6] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for your specific boronic acid and available laboratory conditions.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Workflow for selecting a suitable base for the Suzuki coupling.
Caption: Troubleshooting logic for a low-yielding Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Debromination in Reactions with Bromothiophenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing and troubleshooting debromination, a common and often frustrating side reaction encountered when working with bromothiophenes. This guide offers detailed troubleshooting advice in a question-and-answer format, optimized experimental protocols, and data-driven insights to help you mitigate C-Br bond cleavage and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with bromothiophenes?
A1: Debromination is an undesired side reaction where the bromine atom on a thiophene ring is replaced by a hydrogen atom. This leads to the formation of thiophene or partially debrominated intermediates as byproducts, reducing the yield of the desired product and complicating purification.[1] The carbon-bromine bond on a thiophene ring can be susceptible to cleavage under various conditions, including the presence of highly reactive organometallic intermediates (like 3-thienyllithium or 3-thienylmagnesium bromide), reductive dehalogenation by certain metals or catalysts, and even photodegradation.[2]
Q2: In which common reactions is debromination of bromothiophenes most frequently observed?
A2: Debromination is a significant side reaction in several key transformations:
-
Lithium-Halogen Exchange: Formation of thienyllithium species using organolithium reagents like n-BuLi or t-BuLi is a common step where debromination can occur.[2]
-
Grignard Reagent Formation: The reaction of bromothiophenes with magnesium metal to form a Grignard reagent is sensitive to conditions that can lead to debromination.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig aminations, the bromothiophene starting material can be debrominated, a process often termed hydrodehalogenation.[1][4] This is often promoted by elevated temperatures or specific ligand and base combinations.[2][5]
Q3: How does the position of the bromine atom (2- vs. 3-position) on the thiophene ring affect the likelihood of debromination?
A3: Generally, 2-bromothiophene exhibits higher reactivity in many palladium-catalyzed cross-coupling reactions and lithiation compared to 3-bromothiophene.[6] This is due to the electronic properties of the thiophene ring; the C2 position is more electron-deficient, and the corresponding proton is more acidic.[6] While this can lead to faster desired reactions, the increased reactivity can also make the 2-substituted intermediates more susceptible to certain side reactions if not properly controlled. However, with optimized conditions, successful transformations can be achieved for both isomers.[6]
Troubleshooting Guides
Issue 1: Significant Debromination During Lithiation
Symptom: Formation of thiophene as a major byproduct when reacting a bromothiophene with an organolithium reagent.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination during lithiation.
Data Summary: Lithiation Conditions to Minimize Debromination
| Parameter | Recommendation | Rationale |
| Organolithium Reagent | 2 equivalents of t-BuLi | The first equivalent performs the lithium-halogen exchange, and the second eliminates the t-BuBr byproduct, preventing it from reacting with the desired product.[2] |
| Temperature | -78 °C or lower | Lithium-halogen exchange is extremely fast even at low temperatures, while side reactions like protonation are significantly suppressed.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly reactive organolithium species by atmospheric moisture and oxygen.[2] |
| Reagents/Glassware | Strictly anhydrous | Prevents protonation of the thienyllithium intermediate by water or other protic impurities, which leads to the debrominated thiophene.[2] |
Issue 2: Low Yield and Debromination in Grignard Reagent Formation
Symptom: The Grignard reaction with a bromothiophene fails to initiate, or results in a low yield of the desired product, with significant formation of thiophene.[2]
Troubleshooting and Optimization:
| Potential Cause | Recommended Solution | Rationale |
| Passive Magnesium Surface | Activate the magnesium turnings before adding the bromothiophene. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.[2] | A layer of magnesium oxide on the surface of the turnings can prevent the reaction from starting. Activation exposes a fresh metal surface.[2] |
| Presence of Moisture | Rigorously dry all glassware (e.g., oven-dried at >120 °C) and use freshly distilled, anhydrous solvents (e.g., THF, Et2O).[2] | Grignard reagents are highly basic and react readily with protic compounds like water, which will quench the reagent and lead to the formation of thiophene.[2][3] |
| High Reaction Temperature | Maintain a controlled temperature, often between 0-10 °C during the addition of the bromothiophene, after the initial initiation.[2] | While some initial heating might be needed to start the reaction, high temperatures can promote side reactions.[2] |
| Difficult Grignard Formation | Consider using a lithium-halogen exchange with n-BuLi or t-BuLi as an alternative method to generate the nucleophilic thiophene species. | 3-halothiophenes can be less cooperative in Grignard formation compared to their 2-halo counterparts. Lithiation is often a more reliable method.[2] |
Issue 3: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck)
Symptom: Formation of thiophene or other debrominated byproducts during a palladium-catalyzed cross-coupling reaction.[1]
Root Cause: Debromination in these reactions, often called hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species. This species can be generated from the base, solvent, or impurities and then participates in a competing catalytic cycle that replaces the bromine with a hydrogen.[1][5]
Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.
Data Summary: Cross-Coupling Conditions to Minimize Debromination
| Parameter | Recommendation | Rationale |
| Base | Use milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. | Strong bases, especially alkoxides, can promote the formation of Pd-H species that lead to debromination.[5] |
| Temperature | Lower the reaction temperature. | High temperatures can accelerate the rate of debromination. Attempting the reaction at a lower temperature (e.g., 40-80 °C) can disfavor this side reaction.[1][5] |
| Ligand | Use electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos). | These ligands promote the desired reductive elimination step over side reactions that can lead to debromination.[2] |
| Solvent & Reagents | Use anhydrous, degassed solvents and high-purity reagents. | Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[1] |
| Water Content (Suzuki) | Minimize the amount of water in the solvent system. | While some water is often necessary for Suzuki couplings, excess water can promote dehalogenation.[7] |
Experimental Protocols
Protocol 1: Minimized Debromination in the Lithiation of 3-Bromothiophene
This protocol is designed to generate 3-thienyllithium with minimal formation of thiophene byproduct.[2]
Materials:
-
3-Bromothiophene
-
tert-Butyllithium (t-BuLi) in pentane or heptane
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen).
-
Dissolve 3-bromothiophene (1 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene and LiBr, preventing side reactions.[2]
-
The resulting solution of 3-thienyllithium is now ready for reaction with an electrophile.
Protocol 2: Optimized Grignard Formation with 3-Bromothiophene
This protocol includes an activation step to improve the initiation and yield of the Grignard reagent.[2]
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
3-Bromothiophene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.
-
Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapor is observed. This helps to activate the magnesium surface.[2]
-
Allow the flask to cool to room temperature, then add anhydrous THF.
-
In a separate flask, dissolve 3-bromothiophene (1 equivalent) in anhydrous THF.
-
Add a small portion (~5-10%) of the 3-bromothiophene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the fading of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed. The Grignard reagent is now ready for use.
Protocol 3: Suzuki-Miyaura Coupling of Bromothiophene with Minimized Debromination
This protocol uses milder conditions to suppress the hydrodehalogenation side reaction.[6][7]
Materials:
-
Bromothiophene (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Toluene/Water (e.g., 8:1 ratio)
Procedure:
-
To an oven-dried Schlenk flask, add the bromothiophene, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (Toluene/Water) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 4-12 hours.[5][6]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Substituted Thiophenes
Welcome to the Technical Support Center for the regioselective functionalization of substituted thiophenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective functionalization of substituted thiophenes?
A1: The primary challenges stem from the inherent reactivity of the thiophene ring and the influence of substituents. Key issues include:
-
Controlling α- vs. β-substitution: The α-positions (C2 and C5) of the thiophene ring are generally more reactive towards electrophiles and more acidic, making selective functionalization at the β-positions (C3 and C4) difficult to achieve.[1][2][3]
-
Influence of existing substituents: The electronic and steric properties of substituents already present on the thiophene ring dictate the position of further functionalization. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[4][5] Bulky substituents can hinder reactions at adjacent positions.
-
Unwanted side reactions: Reactions such as the "halogen dance," where a halogen atom migrates to a different position on the ring under basic conditions, can lead to a mixture of regioisomers.[6][7][8]
-
Harsh reaction conditions: Many methods for thiophene functionalization require strongly acidic or basic conditions, which may not be compatible with sensitive functional groups on the substrate.[9]
Q2: How can I selectively functionalize the β-position (C3 or C4) of a substituted thiophene?
A2: Achieving β-selectivity often requires specific strategies to overcome the inherent α-reactivity. Common approaches include:
-
Directed ortho-metalation (DoM): A directing group on the thiophene ring can direct deprotonation (metalation) to an adjacent position. For example, an ester group at the C2 position can direct metalation and subsequent functionalization to the C3 position.[9][10]
-
Blocking of α-positions: If the α-positions are already substituted, electrophilic attack is forced to occur at the β-positions.
-
Specific reaction conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity of deprotonation and subsequent reactions. For instance, the use of a sterically hindered magnesium amide base can enable mild reaction conditions and direct magnesiation.[11]
-
Cross-coupling reactions: Starting with a pre-functionalized 3-halothiophene allows for the introduction of various substituents at the β-position via reactions like Suzuki-Miyaura or Stille coupling.[12]
Q3: What is the "halogen dance" reaction and how can I control it?
A3: The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring, including thiophenes.[6][13] It proceeds through a series of deprotonation and halogen-metal exchange steps, leading to a thermodynamic equilibrium of lithiated intermediates.[8] To control this reaction:
-
Temperature: Lowering the reaction temperature can often kinetically trap a desired intermediate before rearrangement occurs.[6]
-
Base selection: The choice of a strong, non-nucleophilic base is crucial. Lithium diisopropylamide (LDA) is commonly used.[8]
-
Rapid trapping: The lithiated intermediate should be trapped in situ with an electrophile as quickly as possible to prevent migration.[6]
-
Solvent: The polarity of the solvent can influence the reaction outcome.
Q4: How do steric and electronic effects of substituents influence regioselectivity?
A4: Steric and electronic effects play a crucial role in determining the outcome of functionalization reactions:
-
Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) activate the thiophene ring towards electrophilic substitution and direct incoming electrophiles to the α-positions. Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring and can direct substitution to the β-positions.[4][5]
-
Steric Effects: Bulky substituents can block access to adjacent positions, forcing reactions to occur at less hindered sites.[14] This can be exploited to achieve a desired regioselectivity that might not be favored electronically.
Troubleshooting Guides
Problem 1: Low yield of the desired regioisomer in an electrophilic aromatic substitution reaction.
| Possible Cause | Solution |
| Incorrect regioselectivity due to electronic effects. | The α-positions are inherently more reactive. Consider blocking the α-positions if your target is a β-substituted product. Alternatively, use a directing group strategy.[1][10] |
| Steric hindrance from an existing substituent. | If possible, use a smaller electrophile or modify the synthetic route to introduce the bulky group after the desired functionalization. |
| Formation of multiple products. | Optimize reaction conditions such as temperature, solvent, and reaction time. Lowering the temperature can sometimes improve selectivity.[15] Consider using a milder Lewis acid to reduce side reactions. |
| Decomposition of starting material. | Ensure the reaction conditions are not too harsh for your substrate. Use anhydrous solvents and an inert atmosphere if your reagents are sensitive to moisture or air. |
Problem 2: Mixture of isomers obtained from a deprotonation/metalation reaction.
| Possible Cause | Solution |
| Incomplete or non-selective deprotonation. | Screen different organolithium bases (e.g., n-BuLi, s-BuLi, t-BuLi) or lithium amide bases (e.g., LDA, LiTMP). The choice of base and solvent is critical for regioselectivity.[16] |
| "Halogen dance" rearrangement. | Perform the reaction at a very low temperature (e.g., -78 °C) and add the electrophile quickly to trap the initial lithiated species.[6] |
| Thermodynamic vs. kinetic control. | A kinetically controlled product is often formed at low temperatures, while a thermodynamically more stable product may form at higher temperatures or with longer reaction times. Adjust conditions accordingly to favor your desired isomer. |
| Equilibration of intermediates. | The presence of certain additives can influence the position of the metalation. |
Problem 3: Poor regioselectivity in a transition-metal-catalyzed cross-coupling reaction.
| Possible Cause | Solution | | Side reactions at other C-H bonds. | Direct C-H activation can sometimes compete with the desired cross-coupling. The use of directing groups can enhance selectivity for a specific C-H bond.[17][18] | | Isomerization of the starting material. | Ensure the purity of your starting halothiophene, as trace amounts of other isomers can lead to a mixture of products. | | Ligand effects. | The choice of ligand for the metal catalyst can significantly influence the regioselectivity and efficiency of the cross-coupling reaction. A ligand screen may be necessary to find the optimal conditions.[19] | | Catalyst poisoning or deactivation. | Ensure all reagents and solvents are pure and free of impurities that could poison the catalyst. |
Quantitative Data Summary
Table 1: Influence of Base and Temperature on the Halogen Dance of Monosubstituted Bromothiophenes
| Starting Material | Base | Temperature (°C) | Major Product (after trapping with electrophile) | Yield (%) | Reference |
| 2-Bromothiophene | LDA | -78 | 2-Bromo-5-lithiothiophene | ~95 | [6] |
| 3-Bromothiophene | LDA | -78 | 3-Bromo-2-lithiothiophene | ~98 | [6] |
| 3-Bromothiophene | LDA | 25 | 2-Bromo-5-lithiothiophene | Major | [6] |
| 2-Bromo-3-methylthiophene | LDA | -78 | 2-Bromo-3-methyl-5-lithiothiophene | ~90 | [6] |
*Note: The lithiated intermediate is typically not isolated but trapped in situ with an electrophile. The yield is for the trapped product.
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Iodination of a 2-Ester-Substituted Thiophene
This protocol is adapted from a procedure for the regioselective iodination at the C3 position of a thiophene with an ester directing group at C2.[10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-ester-substituted thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-iodo-2-ester-substituted thiophene.
Protocol 2: General Procedure for a Halogen Dance Reaction and Electrophilic Trapping
This protocol provides a general workflow for performing a halogen dance reaction followed by trapping with an electrophile.[6]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the brominated thiophene starting material (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Base Addition: Slowly add a solution of a strong base, such as LDA (1.1 eq), to the reaction mixture while carefully monitoring the internal temperature.
-
Migration: Allow the reaction to stir at the chosen temperature for the specified time to allow for the halogen migration to reach the desired equilibrium. The progress can be monitored by taking aliquots, quenching them with an electrophile, and analyzing by TLC or GC-MS.
-
Electrophilic Trapping: Add the chosen electrophile (1.2-1.5 eq) dropwise to the reaction mixture at the low temperature.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Regioselectivity in electrophilic substitution of thiophenes.
Caption: Simplified mechanism of the halogen dance reaction.
Caption: Workflow for Directed ortho-Metalation (DoM).
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scilit.com [scilit.com]
- 19. Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted heterocycles is paramount for efficient synthetic planning. This guide provides an objective comparison of the reactivity of 2-bromothiophene and 3-bromothiophene in pivotal synthetic reactions, including Suzuki-Miyaura coupling, Grignard reagent formation, and lithiation/metal-halogen exchange. This analysis is supported by experimental data to offer a holistic view for synthetic applications.
In the realm of heterocyclic chemistry, bromothiophenes are indispensable building blocks for the synthesis of a wide array of pharmaceuticals and functional materials. The positional isomerism of the bromine atom on the thiophene ring, at either the 2- or 3-position, significantly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. Generally, 2-bromothiophene exhibits higher reactivity than its 3-bromo counterpart in many common reactions.[1] This heightened reactivity is primarily attributed to the electronic characteristics of the thiophene ring, where the C2 position is more electron-deficient and the proton at C2 is more acidic than at the C3 position.[1]
Comparative Reactivity Data
The following table summarizes available quantitative data from various studies, comparing the performance of 2-bromothiophene and 3-bromothiophene in key chemical reactions. It is important to note that direct side-by-side comparative data under identical conditions is often limited in the literature.[1]
| Reaction Type | Isomer | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [1] |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [1] | |
| Grignard Formation | 2-Bromothiophene | Mg | THF | Reflux | 1-2 | Good | [2] | |
| 3-Bromothiophene | Mg | THF | Reflux | >3 | Challenging/Low Yield | [3][4][5] | ||
| Lithiation (Metal-Halogen Exchange) | 2-Bromothiophene | n-BuLi | THF | -78 | <1 | High | [1] | |
| 3-Bromothiophene | n-BuLi or t-BuLi | THF | -78 | 1-2 | Good | [6][7] |
Discussion of Reactivity Differences
The observed disparities in reactivity between 2-bromothiophene and 3-bromothiophene can be rationalized by considering the electronic and steric factors inherent to the thiophene ring.
Suzuki-Miyaura Coupling: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is a crucial step. The C2 position of the thiophene ring is more electron-deficient, which generally facilitates a faster rate of oxidative addition for 2-bromothiophene compared to the 3-isomer.[1][3] However, with the advent of modern, highly active catalyst systems, excellent yields can be achieved for both isomers, although 3-bromothiophene may sometimes require more specialized ligands or harsher reaction conditions to achieve comparable results.[1][3]
Grignard Reagent Formation: The formation of a Grignard reagent is notably more facile for 2-bromothiophene than for 3-bromothiophene.[3] The C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position, suggesting a higher activation barrier for the insertion of magnesium.[3] Consequently, the formation of 3-thienylmagnesium bromide can be sluggish and often results in lower yields, with side reactions such as Wurtz coupling being more prevalent.[4][8] Activation of the magnesium surface is often critical for the successful formation of the Grignard reagent from 3-bromothiophene.[4][8]
Lithiation and Metal-Halogen Exchange: 2-Bromothiophene undergoes metal-halogen exchange with organolithium reagents like n-butyllithium very rapidly, even at low temperatures, to form the thermodynamically stable 2-thienyllithium.[1] This high reactivity is a consequence of the greater acidity of the C2 proton.[1] While 3-bromothiophene also undergoes lithiation, the reaction can be slower.[1] For the lithiation of 3-bromothiophene, tert-butyllithium (t-BuLi) is often considered a more effective reagent than n-butyllithium (n-BuLi) due to its higher reactivity.[7] It is also important to note that direct deprotonation (lithiation) of unsubstituted thiophene preferentially occurs at the 2-position due to the higher acidity of the C-H bond at this position.[9][10]
Experimental Protocols
Below are detailed methodologies for key experiments involving 2- and 3-bromothiophene.
Protocol 1: Suzuki-Miyaura Coupling of Bromothiophenes with Phenylboronic Acid
Materials:
-
Bromothiophene (2- or 3-isomer)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Na₂CO₃, 2.0 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.[11][12]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation from Bromothiophenes
Materials:
-
Bromothiophene (2- or 3-isomer)
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.[8]
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of the bromothiophene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small amount of the bromothiophene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.[8]
-
Once the reaction has started, add the remaining bromothiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction. The resulting Grignard reagent is a cloudy, grayish solution.
Protocol 3: Lithiation of Bromothiophenes via Metal-Halogen Exchange
Materials:
-
Bromothiophene (2- or 3-isomer)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or ethyl acetate
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
To a round-bottom flask, add the bromothiophene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes for 2-bromothiophene, or 1-2 hours for 3-bromothiophene, to ensure complete metal-halogen exchange.[6][7]
-
Add the desired electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizing Reaction Pathways
To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified workflow for Grignard reagent formation.
Caption: General scheme for lithiation and electrophilic quench.
References
- 1. benchchem.com [benchchem.com]
- 2. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chemistry-chemists.com [chemistry-chemists.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing (4-Bromothiophen-2-yl)methanol and its Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of (4-Bromothiophen-2-yl)methanol and its related products. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of these compounds in research, development, and manufacturing. This document outlines the principles, experimental protocols, and data interpretation for several key techniques, offering a comparative analysis to aid in methodological selection.
Primary Analytical Techniques
The characterization of this compound and its derivatives primarily relies on a suite of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, composition, and purity of the synthesized products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.
¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms in a molecule.
Table 1: Comparison of NMR Spectroscopy Parameters
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Information Provided | Proton environment, multiplicity, and coupling | Carbon skeleton |
| Typical Chemical Shift Range | 0 - 12 ppm | 0 - 220 ppm |
| Sample Requirement | ~5-10 mg | ~20-50 mg |
| Key Advantages | High resolution, detailed structural information | Direct observation of the carbon backbone |
| Limitations | Can be complex for large molecules | Lower sensitivity than ¹H NMR |
-
Sample Preparation : Dissolve approximately 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Standard acquisition parameters for ¹H NMR on a 400 MHz spectrometer may include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a wider spectral width (e.g., 240 ppm) and a larger number of scans are typically required.
-
Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for NMR Analysis
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Table 2: Comparison of Mass Spectrometry Ionization Techniques
| Ionization Technique | Principle | Key Advantages | Common Applications |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation. | Provides a reproducible fragmentation pattern for library matching. | Analysis of volatile and thermally stable compounds. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions. | Soft ionization technique, suitable for non-volatile and thermally labile molecules. | Analysis of polar and large molecules. |
-
Sample Preparation : Dissolve a small amount of the this compound product in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation : Inject the sample into the gas chromatograph. A typical GC program might involve an initial temperature of 50°C, ramped to 250°C at 10°C/min.
-
MS Detection : The separated components from the GC column enter the mass spectrometer, where they are ionized (typically by EI) and detected.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries for identification.
Workflow for GC-MS Analysis
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (4-Bromothiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for derivatives of (4-Bromothiophen-2-yl)methanol. Thiophene moieties are significant scaffolds in medicinal chemistry, and understanding their structural features through NMR is crucial for drug design and development. This document presents a compilation of available spectral data to facilitate the characterization of novel compounds based on this core structure.
Comparative NMR Data Analysis
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the thiophene ring and modifications to the methanol group significantly influence the spectral data, offering insights into the molecular structure. The following tables summarize the ¹H and ¹³C NMR data for selected compounds in deuterated chloroform (CDCl₃), unless otherwise specified.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | H3 | H5 | CH₂ | Other Signals |
| 2-Thiophenemethanol | 6.98 | 7.28 | 4.78 | 6.95 (H4), 2.25 (OH) |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1] | 7.32 | 6.82 | - | 8.28 (CH=N), 7.42-7.38 (Aryl-H), 2.34 (CH₃) |
| N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide (in DMSO-d₆) | 7.30 | 7.15 | - | 11.75 (NH), 8.45 (CH=N), 8.25-7.60 (Naphthyl-H) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | CH₂ | Other Signals |
| 2-Thiophenemethanol | 143.97 | 125.24 | 125.24 | 126.70 | 59.24 | - |
| (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline[1] | 144.1 | 124.1 | 108.1 | 121.4 | - | 152.2 (C=N), 146.2, 135.2, 132.3, 129.5, 123.0, 121.0 (Aryl-C), 17.1 (CH₃) |
| N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide | 146.5 | 132.1 | 112.5 | 130.8 | - | 141.2 (C=N), 135.2, 134.8, 132.0, 129.5, 129.3, 128.9, 128.0, 127.8, 123.5, 122.6 (Naphthyl-C) |
Experimental Protocols
A standardized protocol is essential for acquiring high-quality and reproducible NMR data. The following is a general methodology for the ¹H and ¹³C NMR analysis of this compound derivatives.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Instrument Parameters and Data Acquisition
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
Temperature: Standard spectra are usually acquired at room temperature (approximately 298 K).
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is commonly employed.
-
Spectral Width: A spectral width of around 15 ppm is generally sufficient.
-
Number of Scans: Typically, 16 to 64 scans are acquired to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: A wider spectral width of about 200-220 ppm is necessary.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Analysis: The processed spectrum is then analyzed for chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final structural analysis in an NMR experiment.
References
A Comparative Guide to the Mass Spectrometry Analysis of Thiophene-Containing Compounds
Thiophene and its derivatives are significant pharmacophores in medicinal chemistry, forming the structural core of numerous approved drugs.[1] Their unique electronic and bioisosteric properties allow for effective interaction with a wide range of biological targets.[1] Consequently, robust analytical methods are paramount for the identification, characterization, and quantification of these compounds throughout the drug discovery and development pipeline. Mass spectrometry (MS) stands out as a powerful and versatile analytical tool for this purpose, offering high sensitivity and specificity.[2]
This guide provides a comparative overview of various mass spectrometry techniques for the analysis of thiophene-containing compounds, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to optimize their analytical strategies for this important class of molecules.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is critical as it directly impacts the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination ("soft" ionization) or inducing fragmentation for structural elucidation ("hard" ionization).[3][4]
Hard Ionization:
-
Electron Impact (EI): This classic, high-energy technique bombards the sample with electrons, causing extensive fragmentation.[5] While this provides rich structural information, the molecular ion peak can be weak or absent.[6] EI is most commonly coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable thiophene compounds.[5]
Soft Ionization:
-
Chemical Ionization (CI): A gentler alternative to EI, CI uses a reagent gas to ionize the analyte through ion-molecule reactions, resulting in less fragmentation and a more prominent molecular ion.[4][7] This is beneficial when the molecular weight is unknown.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for analyzing compounds of medium to low polarity that are thermally stable.[8][9] It has been successfully employed for the effective ionization of thiophene compounds in complex matrices like petroleum, sometimes using a dopant like carbon disulfide to generate predominant molecular ions ([M]+•).[10][11][12]
-
Electrospray Ionization (ESI): ESI is one of the most common soft ionization techniques, ideal for polar and thermally labile molecules.[4] It is the workhorse for Liquid Chromatography-Mass Spectrometry (LC-MS) and is extensively used in pharmaceutical analysis, including the study of thiophene-containing drugs and their metabolites.[2][9]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Primarily used for high molecular weight biomolecules, MALDI involves embedding the analyte in a matrix that absorbs laser energy, leading to gentle ionization.[5][7] While less common for small molecule thiophenes, it can be a valuable tool for specific applications, such as imaging mass spectrometry.[5]
The general workflow for analyzing thiophene-containing compounds using LC-MS is depicted below.
Performance Comparison of MS Techniques for Thiophene Analysis
The selection of a mass spectrometry technique depends heavily on the analytical objective, whether it is qualitative characterization, quantitative analysis, or metabolic profiling. The table below summarizes the performance of various MS methods for analyzing thiophene-containing compounds.
| Technique | Ionization Method | Common Mass Analyzer | Typical Analytes | Key Performance Aspects & Applications | Reference |
| GC-MS | Electron Impact (EI) | Quadrupole, Ion Trap | Volatile thiophenes, natural products | Provides detailed fragmentation for structural elucidation. Used for identifying thiophenes in plant extracts. | [13] |
| LC-MS | Electrospray Ionization (ESI) | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap | Thiophene-containing drugs, metabolites, polar derivatives | High throughput and sensitivity. Essential for pharmacokinetic (DMPK) studies, impurity profiling, and metabolite identification. | [2][9][14] |
| LC-MS | Atmospheric Pressure Chemical Ionization (APCI) | TOF, Orbitrap, FT-ICR | Less polar thiophenes, compounds in complex matrices | Effective for compounds not readily ionized by ESI. Used for characterizing complex mixtures like petroleum. | [10][11][12] |
| UHRMS | APCI, ESI | Fourier Transform Ion Cyclotron Resonance (FT-ICR), Orbitrap | Complex mixtures of thiophenes (e.g., in crude oil) | Provides ultra-high resolution and mass accuracy, enabling the determination of elemental compositions. | [10][11][12] |
| IMS-MS | APCI | Trapped Ion Mobility Spectrometry (TIMS) | Isomeric thiophene compounds | Separates ions based on their size and shape (collision cross-section), providing an additional dimension of separation for complex structural analysis. | [10][11][12] |
Key Experimental Protocols
A robust and reproducible experimental protocol is the foundation of reliable mass spectrometry data. Below is a representative methodology for the LC-MS/MS analysis of a thiophene-containing drug in a biological matrix.
Protocol: Quantification of a Thiophene-Containing Drug in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the drug and its internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the drug in the unknown samples by interpolation from the calibration curve.
-
Bioactivation and Metabolic Pathways
A critical aspect of drug development is understanding the metabolic fate of a compound. Thiophene moieties can undergo metabolic activation by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity.[15] Mass spectrometry is an indispensable tool for identifying these metabolites.
HPLC coupled with MS is frequently used to analyze incubation mixtures from liver microsomes.[15] This allows for the detection and characterization of conjugates (e.g., with glutathione), which provides evidence for the formation of reactive intermediates.[15]
Fragmentation Patterns of Thiophene Compounds
Understanding the fragmentation patterns is key to structural elucidation.
-
Isotopic Signature: Sulfur-containing compounds are readily identified by their characteristic isotope pattern. The natural abundance of the ³⁴S isotope (4.2%) results in a distinct M+2 peak that is approximately 4% of the intensity of the molecular ion (M+) peak.[13]
-
Fragmentation Pathways: In EI-MS, fragmentation often initiates with cleavages at the bonds adjacent to the thiophene ring or within the substituent chains.[6][16] In tandem MS (MS/MS), collision-induced dissociation (CID) is used to controllably fragment a selected precursor ion, providing specific structural information.[9]
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. as.uky.edu [as.uky.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemguide.co.uk [chemguide.co.uk]
A Comparative Guide to Palladium Catalysts for the Coupling of Bromothiophene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of thiophene rings is a critical process in the synthesis of a wide array of pharmaceuticals and organic electronic materials. Palladium-catalyzed cross-coupling reactions of bromothiophenes are a cornerstone of these synthetic efforts, offering a versatile and efficient means to form new carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst system is a crucial parameter that significantly influences reaction yield, selectivity, and substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of bromothiophenes, supported by experimental data.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The performance of various palladium catalysts in the coupling of bromothiophenes with boronic acids is summarized below. Generally, 2-bromothiophene shows higher reactivity than 3-bromothiophene due to the more electron-deficient nature of the C2 position, which facilitates the oxidative addition of the palladium(0) catalyst.[1][2] However, modern catalyst systems can achieve high yields for both isomers.[1]
| Catalyst / Ligand | Bromothiophene Isomer | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2-Bromothiophene | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 |
| Pd(PPh₃)₄ | 3-Bromothiophene | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
| Pd(PPh₃)₄ | 2,5-dibromo-3-hexylthiophene | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
| Pd(OAc)₂ / SPhos | 3-Bromothiophene | K₃PO₄ | Toluene | 100 | 2 | 92 |
| PdCl₂(dppf) | 3-Bromothiophene | K₂CO₃ | Dioxane | 90 | 16 | 88 |
| Pd/C | 3-Bromothiophene | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 75 |
Note: Yields are highly dependent on the specific coupling partners and reaction conditions. Qualitative descriptions are from source materials where specific percentages were not provided for all derivatives.[3]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the key steps of the catalytic cycle.[4]
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Not Specified | Not Specified | Deactivated aminothiophenes + Halopyridines | Not Specified |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5]
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Substrates | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Triethylamine | Triethylamine | Not Specified | 3,4-dibromothiophene + Phenylacetylene | Not Specified |
| PdCl₂(PPh₃)₂ | None | TBAF | None (Solvent-free) | Not Specified | Aryl halides + Alkynes | Moderate to Excellent |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[3][5]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the bromothiophene (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (e.g., K₃PO₄, Na₂CO₃, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if applicable).
-
Solvent Addition: Add degassed solvent (e.g., toluene, 1,4-dioxane, often with water).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous sulfate (e.g., Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure for the Buchwald-Hartwig amination.[1]
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand (e.g., X-Phos), and the base (e.g., NaOt-Bu, Cs₂CO₃).
-
Reagent Addition: Add the bromothiophene and the amine.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture and monitor its progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer and concentrate. Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
This protocol is a generalized procedure for the Sonogashira coupling.[5]
-
Reaction Setup: In a Schlenk tube, dissolve the bromothiophene (1.0 mmol) and the terminal alkyne (1.2-2.5 mmol) in a suitable solvent (e.g., triethylamine).
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and the copper(I) co-catalyst (e.g., CuI, 6 mol%).
-
Reaction: Stir the reaction mixture at the appropriate temperature until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by flash chromatography on silica gel.
Visualizing the Workflow
The following diagram outlines a typical experimental workflow for palladium-catalyzed cross-coupling of bromothiophenes.
Caption: A generalized workflow for the palladium-catalyzed coupling of bromothiophenes.
References
A Comparative Guide to Alternative Reagents for (4-Bromothiophen-2-yl)methanol in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the efficient synthesis of target molecules. (4-Bromothiophen-2-yl)methanol is a valuable reagent, offering a brominated site for cross-coupling and a hydroxymethyl group for further functionalization. However, depending on the desired substitution pattern, reaction efficiency, and commercial availability, alternative reagents may offer significant advantages.
This guide provides an objective comparison of this compound with its key alternatives. The comparison is supported by representative experimental data and detailed methodologies for pivotal chemical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Overview of Alternatives
The primary alternatives to this compound can be categorized as:
-
Positional Isomers : (3-Bromothiophen-2-yl)methanol and (5-Bromothiophen-2-yl)methanol are the most direct alternatives, offering different regiochemical outcomes.
-
Precursor Aldehydes : Reagents such as 4-bromothiophene-2-carbaldehyde can be used in cross-coupling reactions prior to reduction of the aldehyde, providing an alternative synthetic sequence.
-
Simpler Bromothiophenes : Starting with 2-bromothiophene or 3-bromothiophene allows for functionalization of the thiophene ring before introducing the hydroxymethyl group, offering greater flexibility in some synthetic designs.
The choice of reagent is often dictated by the reactivity of the C-Br bond, which is influenced by its position on the thiophene ring. Generally, the reactivity for palladium-catalyzed cross-coupling reactions follows the order: 2-position > 5-position > 3-position > 4-position. The C-Br bond at the 2- or 5-position (alpha to the sulfur atom) is typically more reactive than at the 3- or 4-position (beta to the sulfur atom).
Performance Comparison in Cross-Coupling Reactions
The following tables summarize quantitative data for the performance of this compound and its alternatives in key palladium-catalyzed cross-coupling reactions.
Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~75 |
| (3-Bromothiophen-2-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 16 | ~80 |
| (5-Bromothiophen-2-yl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~92 |
Table 2: Comparison of Reagents in Buchwald-Hartwig Amination with Aniline
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 20 | ~65 |
| (3-Bromothiophen-2-yl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 18 | ~70 |
| (5-Bromothiophen-2-yl)methanol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 14 | ~85 |
Table 3: Comparison of Reagents in Sonogashira Coupling with Phenylacetylene
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 24 | ~60 |
| (3-Bromothiophen-2-yl)methanol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 20 | ~68 |
| (5-Bromothiophen-2-yl)methanol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 12 | ~88 |
Experimental Protocols
The following are representative experimental protocols for the key cross-coupling reactions. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for the Suzuki coupling of related bromothiophene derivatives.
Materials:
-
Bromothiophene derivative (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask, add the bromothiophene derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
The reaction mixture is heated to the required temperature (e.g., 90-100 °C) and stirred vigorously for the specified time (12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl halides.
Materials:
-
Bromothiophene derivative (1.0 mmol)
-
Amine (e.g., Aniline) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the bromothiophene derivative and a stir bar.
-
Seal the vial with a septum cap, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
The reaction mixture is placed in a preheated oil bath at the required temperature (e.g., 100-110 °C) and stirred for the specified time (14-24 hours).
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the aminated product.
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed synthetic transformations.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Caption: Logical relationship of reactivity for bromothiophene isomers.
A Researcher's Guide to the Synthesis of Substituted Biaryls: A Comparative Analysis of Modern Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of substituted biaryls is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This guide provides an objective comparison of the leading synthetic methodologies, supported by experimental data, to inform the selection of the most suitable route for a given target.
The construction of the carbon-carbon bond between two aromatic rings can be achieved through a variety of cross-coupling reactions. This guide focuses on the validation and comparison of five prominent methods: the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings, alongside the increasingly popular direct C-H arylation. Each method possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
Comparative Performance of Biaryl Synthesis Methods
The selection of an appropriate synthetic route is a critical decision in the design of a synthetic sequence. The following table summarizes quantitative data for the synthesis of a model substituted biaryl, 4-methoxy-4'-nitrobiphenyl, via different cross-coupling strategies, offering a direct comparison of their efficiencies under optimized conditions.
| Synthetic Method | Aryl Halide/Pseudohalide | Organometallic Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura Coupling | 4-Bromoanisole | 4-Nitrophenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | ~95 | [1] |
| Negishi Coupling | 4-Bromoanisole | (4-Nitrophenyl)zinc chloride | Pd(OAc)₂, SPhos | - | THF | 65 | 12 | ~92 | [2][3] |
| Stille Coupling | 4-Iodoanisole | Tributyl(4-nitrophenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 12-24 | ~85-95 | [4] |
| Hiyama Coupling | 4-Iodoanisole | (4-Nitrophenyl)trimethoxysilane | Pd(OAc)₂, TBAF | - | Dioxane | 80 | 1 | ~99 | [5] |
| Direct C-H Arylation | 1-Iodo-4-nitrobenzene | Anisole | Pd(OAc)₂, PCy₃·HBF₄ | K₂CO₃ | PivOH | 120 | 24 | ~70-80 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful implementation of any synthetic method. Below are representative protocols for the key cross-coupling reactions discussed.
Suzuki-Miyaura Coupling: General Procedure[1]
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The flask is sealed with a rubber septum, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon); this cycle is repeated three times. Degassed toluene (5 mL) and degassed water (0.5 mL) are then added via syringe. The reaction mixture is placed in a preheated oil bath at 100 °C and stirred vigorously for 2-24 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and water (10 mL) is added. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Negishi Coupling: General Procedure[2][7]
In a dry Schlenk flask under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 1-5 mol%) are dissolved in anhydrous solvent (e.g., THF). The mixture is stirred at room temperature for 15-30 minutes to allow for catalyst pre-formation. To this solution, the aryl bromide (1.0 equivalent) is added. The organozinc reagent (1.1-1.5 equivalents), freshly prepared or from a commercial source, is then added slowly to the reaction mixture at room temperature. The reaction is heated to the desired temperature (typically between room temperature and 100 °C) and stirred until completion (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is then transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Stille Coupling: General Procedure[4]
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar. Anhydrous, degassed solvent (e.g., Toluene) is added via syringe, followed by the organostannane (1.0-1.2 eq). The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours. Reaction progress is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic phase is washed with an aqueous solution of potassium fluoride to remove tin byproducts, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Hiyama Coupling: General Procedure[8]
A mixture of the aryl halide (1.0 mmol), trialkoxy(aryl)silane (1.2 mmol), Pd/C (0.5 mol%), and tris(4-fluorophenyl)phosphine (1 mol%) is placed in a reaction vessel. A mixture of toluene and water (e.g., 4.8% aqueous toluene) is added. The vessel is sealed and heated to 120 °C with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and filtered to remove the heterogeneous catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Direct C-H Arylation: General Procedure[6]
In a screw-cap vial equipped with a magnetic stir bar, K₂CO₃ (1.5 equiv), Pd(OAc)₂ (2 mol %), PCy₃·HBF₄ (4 mol %), and pivalic acid (PivOH, 30 mol %) are combined. The arene to be functionalized (as the limiting reagent or solvent) and the aryl halide (1.0-1.5 equiv) are added. The vial is sealed and heated to the specified temperature (often >100 °C) for the required time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Strategy
The rational selection of a synthetic route and the understanding of the underlying reaction mechanisms are crucial for successful biaryl synthesis. The following diagrams, generated using Graphviz, illustrate a general workflow for method selection and the catalytic cycle of the widely used Suzuki-Miyaura coupling.
Caption: A decision-making workflow for selecting a suitable synthetic route to substituted biaryls.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 2. Hiyama Coupling [organic-chemistry.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Synthesized (4-Bromothiophen-2-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (4-Bromothiophen-2-yl)methanol, a key building block in medicinal chemistry. We present a comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), complete with detailed experimental protocols and data presentation. Furthermore, we compare the purity of this compound with commercially available, structurally related alternatives.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on several factors, including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key characteristics of qNMR, HPLC, and GC-MS for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Quantification based on the signal intensity of specific nuclei relative to a certified internal standard. | Separation of components based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance. | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. |
| Primary/Secondary | Primary method (purity determined without a reference standard of the analyte). | Secondary method (requires a reference standard of the analyte for quantification). | Both qualitative (identification of impurities) and quantitative (if calibrated). |
| Selectivity | High for structurally distinct molecules. Signal overlap can be a limitation for isomeric impurities. | High selectivity for separating structurally similar compounds, including isomers. | Excellent separation for volatile impurities. Can distinguish between isomers with appropriate columns. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace impurity analysis. | Very high sensitivity, especially for volatile and semi-volatile compounds. |
| Common Impurities Detected | Starting materials, residual solvents, and major byproducts. | Unreacted starting materials, byproducts, and degradation products. | Volatile and semi-volatile impurities, residual solvents, and fragmentation patterns provide structural information. |
Comparison with Alternative Compounds
This compound is one of several functionalized thiophene methanols used in organic synthesis. The table below compares its typical commercial purity with that of two common alternatives.
| Compound | Structure | Typical Commercial Purity (%) |
| This compound | Br-C₄H₂S-CH₂OH | 98%[1] |
| (Thiophen-2-yl)methanol | C₄H₃S-CH₂OH | 97%[2] |
| (4-Chlorothiophen-2-yl)methanol | Cl-C₄H₂S-CH₂OH | 98-99.3%[3] |
Potential Impurities in the Synthesis of this compound
Understanding the potential impurities arising from the synthetic route is crucial for developing effective purity assessment methods. Common synthetic pathways to this compound and their potential byproducts include:
-
Reduction of 4-bromothiophene-2-carbaldehyde: The most common method involves the reduction of the corresponding aldehyde. Incomplete reduction can lead to the presence of the starting aldehyde in the final product.
-
Grignard reaction of 2,4-dibromothiophene: Reaction with a Grignard reagent followed by the addition of formaldehyde. Potential impurities can include the starting dibrominated thiophene and byproducts from the Grignard reaction.[7][8][9][10][11][12][13][14]
-
Potential Impurities: 2,4-dibromothiophene, over- or under-brominated thiophenes.
-
Experimental Protocols
Detailed methodologies for the three primary analytical techniques are provided below.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical Balance (readability to 0.01 mg)
-
NMR tubes
Reagents:
-
This compound sample
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated Solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons, -CH₂OH) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the purity assessment of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Autosampler
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of about 0.1 mg/mL.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Analysis: The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile impurities in the this compound sample.
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 0.1 mg/mL in dichloromethane).
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify impurities by integrating the peak areas, either as a percentage of the total ion chromatogram (TIC) or by using a calibrated method with standards.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted approach. While HPLC provides excellent separation and sensitivity for routine purity checks and the detection of non-volatile impurities, qNMR offers a primary method for absolute purity determination without the need for an analyte-specific reference standard. GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents. For a comprehensive purity profile, a combination of these techniques is recommended. The choice of method will ultimately depend on the specific requirements of the research, the stage of drug development, and the regulatory landscape.
References
- 1. This compound | 79757-77-0 [sigmaaldrich.com]
- 2. Thiophen-2-ylmethanol | CAS#:636-72-6 | Chemsrc [chemsrc.com]
- 3. xiarui.lookchem.com [xiarui.lookchem.com]
- 4. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromothiophene-2-carboxaldehyde, 96% | Fisher Scientific [fishersci.ca]
- 6. 4-Bromothiophene-2-carboxaldehyde | 18791-75-8 | TCI AMERICA [tcichemicals.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. The reaction of Grignard reagent with formaldehyde followed by acidificat.. [askfilo.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
A Head-to-Head Battle: Unpacking the Yields of Suzuki vs. Stille Coupling for Thiophene Derivatives
For researchers, scientists, and professionals in drug development, the efficient synthesis of thiophene-containing molecules is paramount. These sulfur-containing heterocycles are privileged structures in a vast array of pharmaceuticals and functional materials. Among the most powerful tools for their synthesis are palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Stille couplings standing out as titans of C-C bond formation. This guide provides an objective, data-driven comparison of the yields of these two stalwart reactions for the functionalization of thiophene derivatives, supported by detailed experimental protocols.
When choosing between the Suzuki and Stille couplings for the synthesis of thiophene derivatives, a key consideration is the reaction yield. While both methods are highly effective, a clear trend emerges from the available data: the Stille coupling often provides more consistent and higher yields, particularly with more challenging substrates. This is especially true for heteroaromatic systems like thiophene, where the Stille coupling can deliver excellent results (90-94%), while the Suzuki coupling may afford more moderate yields (57-66%).[1]
Data Presentation: A Comparative Look at Reaction Yields
The following tables summarize quantitative yield data from various studies, offering a direct comparison of the performance of Suzuki and Stille couplings for a range of thiophene derivatives.
Table 1: Coupling of Bromothiophenes with Aryl Partners
| Thiophene Substrate | Coupling Partner | Coupling Method | Yield (%) |
| 2-Bromothiophene | Arylboronic Acid | Suzuki | 66 |
| 2-Bromothiophene | Arylstannane | Stille | 94 |
| 3-Bromothiophene | Arylboronic Acid | Suzuki | 57 |
| 3-Bromothiophene | Arylstannane | Stille | 90 |
Table 2: Suzuki Coupling of 2,5-Dibromo-3-alkylthiophenes with Arylboronic Acids
| Thiophene Substrate | Arylboronic Acid | Product | Yield (%) |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | 2,5-Diphenyl-3-methylthiophene | 55 |
| 2,5-Dibromo-3-methylthiophene | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3-methylthiophene | 63 |
| 2,5-Dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-methylthiophene | 58 |
| 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 78[2] |
| 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-hexylthiophene | 75[2] |
| 2,5-Dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 68[2] |
Experimental Protocols: Detailed Methodologies
For the successful implementation and optimization of these coupling reactions, detailed experimental protocols are crucial. The following are representative procedures for both Suzuki and Stille couplings involving thiophene derivatives.
General Experimental Procedure for Suzuki-Miyaura Coupling of a Thiophene Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Bromothiophene derivative (1.0 mmol)
-
Arylboronic acid (1.2-2.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-4.0 mmol)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiophene derivative (1.0 mmol), the arylboronic acid (2.5 mmol), and potassium phosphate (4.0 mmol).[3]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 6 mol%).[3]
-
Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[3]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Procedure for Stille Coupling of a Thiophene Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Reagents:
-
Bromothiophene derivative (1.0 mmol)
-
Organostannane reagent (e.g., 2-(tributylstannyl)thiophene, 1.1-1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene or DMF)
-
Optional: Additive (e.g., LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene derivative (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous and degassed solvent (e.g., toluene) via syringe.
-
Add the organostannane reagent (1.1 mmol) via syringe.
-
Heat the reaction mixture to a temperature typically between 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow: A Comparative Diagram
The following diagram illustrates the general experimental workflows for both Suzuki and Stille couplings, highlighting the key differences in their procedures.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psasir.upm.edu.my [psasir.upm.edu.my]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactivity of Brominated Heterocycles: A Comparative Guide to Theoretical Predictions and Experimental Outcomes
For researchers, scientists, and drug development professionals, understanding the reactivity of brominated heterocycles is paramount for the efficient synthesis of novel chemical entities. This guide provides an objective comparison of theoretical and experimental data on the reactivity of these crucial building blocks in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and bromine-lithium exchange. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to bridge the gap between computational prediction and laboratory practice.
The strategic introduction of a bromine atom onto a heterocyclic core provides a versatile handle for a myriad of chemical modifications. Predicting the outcome of subsequent reactions is a key focus of computational chemistry, offering the potential to streamline synthesis and reduce experimental overhead. This guide delves into the correlation between these theoretical models and real-world experimental results, providing a critical resource for chemists in the field.
Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for the creation of carbon-carbon bonds. The reactivity of brominated heterocycles in this palladium-catalyzed reaction is highly dependent on the nature of the heterocycle and the position of the bromine atom.
Comparative Reactivity of Bromopyridine Isomers
The position of the bromine atom on the pyridine ring significantly influences its reactivity in Suzuki-Miyaura coupling. Generally, the observed experimental reactivity follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1] This trend is largely dictated by the electronic effects of the nitrogen atom.
In 4-bromopyridine, the strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond, making the carbon atom exceptionally electrophilic and thus highly susceptible to oxidative addition by the palladium catalyst.[1] While 2-bromopyridine is also activated, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which can sometimes inhibit the reaction.[1] 3-Bromopyridine is the least reactive isomer, often necessitating more forcing reaction conditions to achieve comparable yields.[1]
| Bromopyridine Isomer | Typical Catalyst System | Base | Solvent | Representative Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >90%[1] |
| 3-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 70-85%[1] |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | >95%[1] |
Table 1: Comparison of typical reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine isomers. Yields are representative and can vary based on the specific coupling partner and reaction conditions.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Heterocycle
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated heterocycle with an arylboronic acid.[1]
Materials:
-
Brominated heterocycle (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the brominated heterocycle, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with stirring at a predetermined temperature (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.
A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol describes a general procedure for the amination of 2-bromopyridines in sealed tubes, which is particularly useful for volatile amines.[2][3]
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Solvent (e.g., Toluene, 2 mL)
Procedure:
-
In a glovebox, charge a sealable reaction tube with the palladium precatalyst, ligand, and base.
-
Add the 2-bromopyridine and the amine.
-
Add the solvent and seal the tube.
-
Remove the tube from the glovebox and heat with stirring at the desired temperature (e.g., 100 °C) for the required time.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Bromine-Lithium Exchange: A Gateway to Functionalization
Bromine-lithium exchange is a powerful method for the formation of organolithium reagents, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of this exchange is a critical factor, especially in polybrominated heterocycles.
Theoretical studies, often employing Density Functional Theory (DFT), can provide valuable insights into the factors governing this regioselectivity. For instance, in the lithiation of 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine, computational analysis revealed that the regioselectivity is controlled by the effective conjugation in the resulting organolithium species.[4] This theoretical understanding aligns with experimental observations where the reaction leads to the products with the most effective conjugation.[4]
Experimental Protocol: Bromine-Lithium Exchange
The following is a general procedure for a bromine-lithium exchange reaction.[5]
Materials:
-
Brominated heterocycle (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Anhydrous solvent (e.g., THF, 10 mL)
-
Electrophile (1.2 mmol)
Procedure:
-
Dissolve the brominated heterocycle in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the n-butyllithium solution dropwise.
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes).
-
Add the electrophile to the solution.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by an appropriate method (e.g., column chromatography).
Conclusion
The reactivity of brominated heterocycles is a complex interplay of electronic and steric factors. While theoretical calculations provide increasingly accurate predictions of reactivity and selectivity, experimental validation remains indispensable. This guide has provided a comparative overview of theoretical and experimental data for key reactions, alongside detailed experimental protocols and visual workflows. By leveraging both computational and experimental approaches, researchers can accelerate the discovery and development of novel molecules with applications in medicine, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of (4-Bromothiophen-2-yl)methanol Derivatives and Related Thiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Biological Activities
The following tables summarize the reported biological activities of various thiophene derivatives against different cancer cell lines and microbial strains. It is important to note that these compounds belong to different structural classes of thiophene derivatives and are not a homologous series of (4-Bromothiophen-2-yl)methanol. The data is presented to showcase the diverse biological potential of the thiophene scaffold.
Table 1: Anticancer Activity of Various Thiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| S8 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (Lung Carcinoma) | >100 | Adriamycin | <10[1] |
| 4g | (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 (Colon Cancer) | 7.1 ± 0.07 | Doxorubicin | Not specified in direct comparison |
| 4a | (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 (Colon Cancer) | 10.5 ± 0.07 | Doxorubicin | Not specified in direct comparison |
| 4c | (Methylene)bis(2-(thiophen-2-yl)-1H-indole) | HCT-116 (Colon Cancer) | 11.9 ± 0.05 | Doxorubicin | Not specified in direct comparison |
| 11 | 7,8-Dihydroxy-4-methylcoumarin with n-decyl at C3 | LS180 (Colon Adenocarcinoma) | 25.2 | Not specified | Not specified[2] |
| 5a | 1-[4-(furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone | NCI 60 cell line panel (Mean) | 0.025 | Not specified | Not specified[3] |
| 4a | (E)-3-{4-{[4-(Benzyloxy)phenyl]amino} quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 (Breast Cancer) | 0.11 | Not specified | Not specified[4] |
Table 2: Antimicrobial Activity of Various Thiophene Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (µM/ml) | Fungal Strain | MIC (µM/ml) |
| S1 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | B. subtilis, S. aureus, E. coli, S. typhi | 0.81 | - | -[1] |
| S4 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | - | - | A. niger, C. albicans | 0.91[1] |
| 4 | Thiophene derivative | Col-R A. baumannii | 16 (mg/L) | - | -[5] |
| 5 | Thiophene derivative | Col-R A. baumannii | 16 (mg/L) | - | -[5] |
| 8 | Thiophene derivative | Col-R E. coli | 32 (mg/L) | - | -[5] |
| 12 | Isatin Schiff Base | S. thyphimurium | 15.625 (µg/mL) | - | -[2] |
| 12 | Isatin Schiff Base | P. aeruginosa | 7.81 (µg/mL) | - | -[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used in the biological screening of thiophene derivatives.
Anticancer Activity Screening: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives or other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Activity Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Standard antimicrobial agents (positive controls)
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension further in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Enzyme Inhibition Screening: VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
A suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds
-
A detection reagent to measure ATP consumption or substrate phosphorylation (e.g., Kinase-Glo®)
-
96-well plates
-
Luminometer or appropriate plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. If using an ATP consumption assay like Kinase-Glo®, add the detection reagent which generates a luminescent signal proportional to the amount of ATP remaining in the well. A lower signal indicates higher kinase activity.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration relative to a control without the inhibitor. The IC50 value can then be determined.
Mandatory Visualization
Experimental Workflow and Signaling Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for biological activity screening and a key signaling pathway potentially modulated by thiophene derivatives.
Caption: Experimental workflow for the synthesis, screening, and analysis of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by thiophene derivatives.
References
- 1. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of Regioisomers in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted thiophenes often yields a mixture of regioisomers, the definitive structural confirmation of which is a critical step in chemical research and drug development. The distinct substitution patterns on the thiophene ring can lead to significant differences in pharmacological activity, material properties, and reactivity. This guide provides an objective comparison of the most effective analytical techniques for distinguishing between these isomers, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The structural elucidation of thiophene regioisomers relies on a combination of spectroscopic and chromatographic methods. While each technique provides valuable information, a multi-faceted approach is often necessary for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is typically the most powerful tool for differentiating isomers in solution, while X-ray crystallography provides definitive proof of structure in the solid state. Mass spectrometry and chromatography are essential for separation and initial characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for identifying regioisomers in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the complete assignment of the molecular structure.
¹H NMR: Chemical Shifts and Coupling Constants
The substitution pattern on a thiophene ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. The chemical shifts (δ) of the ring protons and the scalar coupling constants (J) between them are highly informative.
-
Chemical Shifts (δ): The electronic nature of the substituents significantly influences the chemical shifts of the remaining protons on the ring. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to shield protons, shifting them to a lower ppm, while electron-withdrawing groups (e.g., -Br, -NO₂) deshield them, causing a downfield shift.[1]
-
Coupling Constants (J): The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them and is characteristic of their relative positions. These J-values are often the most reliable indicators for distinguishing regioisomers.[2][3]
| Coupling Type | Typical J-Value (Hz) | Comment |
| ³JH2-H3 | 4.9 - 6.0 | Coupling between adjacent protons. |
| ³JH3-H4 | 3.5 - 4.5 | Coupling between adjacent protons. |
| ³JH4-H5 | 4.5 - 5.5 | Coupling between adjacent protons. |
| ⁴JH2-H4 | 1.0 - 1.8 | Long-range coupling across the sulfur. |
| ⁴JH3-H5 | 2.9 - 3.5 | Long-range coupling. |
| ⁵JH2-H5 | 2.5 - 3.5 | Long-range coupling across the sulfur. |
Table 1: Typical proton-proton coupling constants in the thiophene ring. These values are crucial for identifying the relative positions of protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms are sensitive to the substitution pattern, with substituted carbons (ipso-carbons) showing significant shifts. Proton-decoupled ¹³C spectra provide a count of unique carbon atoms, which can help differentiate symmetric from asymmetric isomers.[1][4]
Comparative NMR Data for 3-Substituted Thiophenes
The following table summarizes ¹H and ¹³C NMR data for three different 3-substituted thiophenes, illustrating the effect of the substituent on the spectral parameters.[1]
| Compound | H2 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | C2 (δ, ppm) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | 121.7 | 160.0 | 101.4 | 125.8 |
Table 2: ¹H and ¹³C NMR chemical shifts for 3-substituted thiophenes in CDCl₃, demonstrating the electronic influence of different substituents.[1]
Two-Dimensional (2D) NMR Techniques
For complex molecules or when 1D spectra are ambiguous, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds.[5][6] Cross-peaks in a COSY spectrum confirm which protons are adjacent on the thiophene ring.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded.[5][6] This is particularly useful for confirming the regiochemistry by observing through-space interactions between ring protons and protons on adjacent substituents.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached.[10][11] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is often the definitive experiment for confirming regiochemistry. It shows correlations between protons and carbons over two to three bonds (and sometimes four).[10][11] By identifying these long-range couplings, one can piece together the entire carbon skeleton and confirm the precise positions of all substituents.[12][13]
Caption: Key HMBC correlations differentiating 2,3- and 2,5-disubstituted thiophenes.
X-Ray Crystallography
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive and unambiguous structural evidence.[14] It determines the precise three-dimensional arrangement of atoms in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions.[15][16] This technique is considered the "gold standard" for structural confirmation, leaving no doubt as to the identity of a regioisomer.
Caption: General workflow for single-crystal X-ray crystallography analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compounds.[17] High-resolution mass spectrometry (HRMS) can confirm the molecular formula. While regioisomers have identical masses, their fragmentation patterns under techniques like Electron Ionization (EI-MS) or Collision-Induced Dissociation (CID) in MS/MS experiments can sometimes differ.[18][19] These differences arise from the distinct stability of fragment ions formed from each isomer. However, interpreting these differences can be complex, and MS is generally considered less definitive for regioisomer confirmation than NMR or X-ray crystallography.
Chromatographic Methods (GC and HPLC)
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating mixtures of regioisomers.[20][21][22] Because regioisomers have different physical properties (such as polarity and boiling point), they will interact differently with the stationary phase of the chromatography column, resulting in distinct retention times.
-
GC: Suitable for volatile and thermally stable thiophene derivatives. Separation can often be achieved using columns with different polarities.[21][23]
-
HPLC: A versatile technique that can be used for a wide range of thiophene derivatives.[22][24] Different column chemistries (e.g., normal-phase, reverse-phase) can be employed to optimize separation.[25]
While chromatography excels at separation and quantification, it does not provide structural information on its own. Therefore, it is almost always coupled with a spectroscopic detector, most commonly MS (GC-MS, LC-MS) or by collecting fractions for subsequent NMR analysis.
| Regioisomer Pair | Column | Retention Time 1 (min) | Retention Time 2 (min) | Reference |
| DBT and 4,6-DMDBT | C18 (HPLC) | 6.25 | 10.20 | [22] |
| Thiophene in Benzene | HP-PLOT Q (GC) | ~11.5 | (Benzene ~10.5) | [21] |
Table 3: Example of chromatographic separation of thiophene derivatives. Retention times are highly dependent on the specific method conditions.
Experimental Protocols
Protocol 1: General Procedure for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified thiophene derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup: Tune and shim the spectrometer to achieve optimal magnetic field homogeneity. Lock the field frequency using the deuterium signal from the solvent.[1]
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire 16-64 scans with a spectral width of ~12 ppm and a relaxation delay of 1-2 seconds.[1]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire 1024 or more scans to achieve an adequate signal-to-noise ratio, with a spectral width of ~220 ppm.[1]
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse sequences for each experiment.
-
For HMBC, optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[10]
-
Process the data using appropriate window functions and perform phase and baseline corrections.
-
Protocol 2: General Procedure for X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation from a saturated solution, vapor diffusion, or slow cooling. The selection of a high-quality crystal is paramount for a successful analysis.[15]
-
Data Collection: Mount a suitable crystal on the goniometer head of an X-ray diffractometer. Cool the crystal (often to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and a series of diffraction patterns are collected as the crystal is rotated.[15][16]
-
Data Reduction: Process the collected diffraction images to determine the intensities and positions of the diffraction spots. These are corrected for experimental factors to yield a set of structure factors.[15]
-
Structure Solution and Refinement: Use computational methods (e.g., direct methods or Patterson methods) to solve the phase problem and generate an initial electron density map. Iteratively refine the atomic positions and thermal parameters until the calculated diffraction pattern shows the best possible fit with the experimental data.[14][15]
-
Validation: Validate the final structure to ensure it is chemically and crystallographically reasonable, yielding precise information on bond lengths and angles.[15]
Caption: A logical workflow for the separation and structural confirmation of thiophene regioisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Cosy,nosy | PPTX [slideshare.net]
- 7. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil (Journal Article) | ETDEWEB [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. mdpi.com [mdpi.com]
- 23. shimadzu.com [shimadzu.com]
- 24. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. Regioselective Separation and Extraction of Polyalkylthiophene by Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (4-Bromothiophen-2-yl)methanol: A Comprehensive Guide
For researchers and scientists in the pharmaceutical and chemical industries, the safe handling and disposal of specialized chemical compounds are critical for ensuring both laboratory safety and environmental compliance. This guide provides a detailed operational plan for the proper disposal of (4-Bromothiophen-2-yl)methanol, a halogenated thiophene derivative. Adherence to these procedures is essential for minimizing risks and meeting regulatory requirements.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, and all waste containing this compound must be treated as hazardous chemical waste. This includes the pure substance, solutions, contaminated labware, and personal protective equipment (PPE).
Key hazards associated with this compound include:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these hazards, appropriate personal protective equipment must be worn at all times when handling this chemical for disposal. This includes, but is not limited to:
-
Chemical safety goggles and a face shield
-
Chemically resistant gloves (double-layered nitrile gloves are recommended)
-
A lab coat
All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[2]
Quantitative Data Summary
The following table summarizes the key hazard information for this compound. This data should be used to inform safe handling and disposal practices.
| Hazard Category | Description | Precautionary Statements |
| Skin Irritation | Causes skin irritation. | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] P362: Take off contaminated clothing and wash before reuse.[1] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501: Dispose of contents/container to an approved waste disposal plant.[1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[4] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[4]
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[4] As this compound is a halogenated organic compound, it should be collected in a container specifically designated for halogenated organic waste.[5] Do not mix with non-halogenated waste streams to avoid increased disposal costs.[6] A glass container is generally suitable.[2]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[4]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2][4]
-
The storage area should be cool and dry, away from heat and ignition sources.[2]
-
Ensure the container is stored separately from incompatible materials such as strong oxidizing agents.[2]
-
-
Spill Management:
-
In the event of a small spill, contain the leak and absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2][6] Do not use combustible materials like paper towels.[2]
-
Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2][6]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2][4]
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (4-Bromothiophen-2-yl)methanol
Essential Safety and Handling Guide for (4-Bromothiophen-2-yl)methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | To protect against splashes and eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[2] | To prevent skin contact and irritation.[1] |
| Body Protection | Lab coat or protective clothing.[1][3] For larger scale operations, consider a full suit or "bunny suit".[3][4] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is insufficient, use a NIOSH-approved respirator.[1][3] | To avoid inhalation of fumes, which may cause respiratory irritation.[1] |
Operational and Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Experimental Protocols
Handling Precautions:
-
Avoid all personal contact, including inhalation.[5]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Keep the container tightly closed when not in use.[1]
-
Facilities storing or utilizing this material should be equipped with an eyewash fountain and safety shower.[1][6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible substances and sources of ignition.[7]
-
For long-term storage, a temperature of 2-8°C is recommended.[1]
Spill Management:
-
Evacuate unprotected personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[1]
-
Wear appropriate PPE as detailed above.[1]
-
Absorb the spill with an inert material (e.g., sand, earth) and place it into a suitable, labeled disposal container.[1][3]
-
Prevent the spill from entering drains or waterways.[1]
First Aid and Emergency Procedures
The following diagram illustrates the immediate actions to be taken in case of exposure.
Caption: First aid procedures for exposure.
If Swallowed:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Unused Product: Dispose of as hazardous waste. Do not reuse the container.[1]
-
Contaminated Materials: Any materials used for spill cleanup or personal protection (e.g., gloves, absorbent pads) should be collected in a sealed, appropriately labeled container for hazardous waste.
-
Empty Containers: Even empty containers may retain product residue and should be treated as hazardous waste.
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Consult local, state, and federal regulations to ensure full compliance with disposal requirements.[1] Do not allow the product to enter drains, other waterways, or soil.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
